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  • Product: 3-bromo-4-methoxy-N-methylbenzamide
  • CAS: 337536-21-7

Core Science & Biosynthesis

Foundational

3-bromo-4-methoxy-N-methylbenzamide CAS 337536-21-7

An In-Depth Technical Guide to 3-bromo-4-methoxy-N-methylbenzamide (CAS 337536-21-7) For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of 3-bromo-4-met...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-bromo-4-methoxy-N-methylbenzamide (CAS 337536-21-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-bromo-4-methoxy-N-methylbenzamide, a substituted benzamide of interest in medicinal chemistry and organic synthesis. While specific experimental data for this compound is limited in publicly accessible literature, this document synthesizes information from related structures and established chemical principles to offer valuable insights for researchers.

3-bromo-4-methoxy-N-methylbenzamide is a halogenated and methoxylated derivative of N-methylbenzamide. Its structure suggests potential for diverse chemical modifications and biological activity.

PropertyValueSource
CAS Number 337536-21-7[1]
Molecular Formula C₉H₁₀BrNO₂[1]
Molecular Weight 244.09 g/mol [1]
IUPAC Name 3-bromo-4-methoxy-N-methylbenzamide
SMILES CNC(=O)C1=CC(=C(C=C1)OC)Br[2]
Predicted XlogP 1.9[2]
Predicted Collision Cross Section ([M+H]⁺) 142.9 Ų[2]

Proposed Synthesis

A robust synthesis of 3-bromo-4-methoxy-N-methylbenzamide can be envisioned starting from the commercially available 3-bromo-4-methoxybenzoic acid. The key transformation is the formation of an amide bond with methylamine. Several reliable methods exist for this coupling, with the acid chloride route being a classic and effective approach.

Synthetic Workflow

Synthesis_Workflow Figure 1: Proposed Synthesis of 3-bromo-4-methoxy-N-methylbenzamide cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amidation A 3-bromo-4-methoxybenzoic acid B 3-bromo-4-methoxybenzoyl chloride A->B SOCl₂ or (COCl)₂, cat. DMF, DCM D 3-bromo-4-methoxy-N-methylbenzamide B->D Base (e.g., Et₃N), DCM C Methylamine (CH₃NH₂) C->D

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol (Proposed)

Step 1: Formation of 3-bromo-4-methoxybenzoyl chloride

  • To a stirred solution of 3-bromo-4-methoxybenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add a catalytic amount of N,N-dimethylformamide (DMF).

  • Slowly add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Remove the solvent and excess reagent under reduced pressure to yield the crude 3-bromo-4-methoxybenzoyl chloride, which can be used in the next step without further purification.

Causality: The conversion of the carboxylic acid to the more reactive acyl chloride is a standard and highly effective method to facilitate amide bond formation.[3] Oxalyl chloride or thionyl chloride are common reagents for this transformation, and the reaction is typically clean and high-yielding.

Step 2: Synthesis of 3-bromo-4-methoxy-N-methylbenzamide

  • Dissolve the crude 3-bromo-4-methoxybenzoyl chloride in anhydrous DCM and cool the solution to 0 °C.

  • In a separate flask, prepare a solution of methylamine (1.5 eq, e.g., as a solution in THF or as a hydrochloride salt with an additional equivalent of base) and a non-nucleophilic base such as triethylamine (Et₃N, 2.0 eq) in anhydrous DCM.

  • Add the methylamine solution dropwise to the stirred solution of the acyl chloride at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure 3-bromo-4-methoxy-N-methylbenzamide.

Self-Validation: This protocol is based on well-established amidation procedures.[4] The workup sequence is designed to remove unreacted starting materials and byproducts. The purity of the final compound should be confirmed by the characterization methods outlined below. Alternative modern coupling reagents such as HATU or EDC could also be employed for a one-pot synthesis from the carboxylic acid, which can be advantageous in terms of operational simplicity.[3][5]

Characterization (Predicted)

Data TypePredicted Features
¹H NMR - Aromatic protons as a set of doublets and a doublet of doublets in the range of δ 6.9-7.8 ppm. - A singlet for the methoxy group (OCH₃) around δ 3.9 ppm. - A doublet for the N-methyl group (NHCH₃) around δ 2.9 ppm, which may show coupling to the NH proton. - A broad singlet or quartet for the amide proton (NH) around δ 6.0-8.5 ppm.
¹³C NMR - Aromatic carbons in the range of δ 110-160 ppm, including the carbon bearing the methoxy group at a lower field and the carbon bearing the bromine at a higher field. - The carbonyl carbon (C=O) signal around δ 165-170 ppm. - The methoxy carbon (OCH₃) signal around δ 56 ppm. - The N-methyl carbon (NCH₃) signal around δ 26 ppm.
Mass Spec (EI) - A molecular ion peak (M⁺) and an M+2 peak of similar intensity, characteristic of a monobrominated compound. - Fragmentation patterns corresponding to the loss of the methylamino group and the methoxy group.
IR Spectroscopy - A C=O stretch for the amide at ~1640 cm⁻¹. - An N-H stretch at ~3300 cm⁻¹. - C-O stretches for the methoxy group around 1250 and 1030 cm⁻¹.

Potential Applications in Drug Discovery

The N-benzamide scaffold is a privileged structure in medicinal chemistry. While the biological activity of 3-bromo-4-methoxy-N-methylbenzamide itself has not been reported, structurally related compounds have shown significant promise.

Notably, certain N-phenylbenzamide derivatives have been identified as potent inhibitors of Enterovirus 71 (EV71) and Human Papillomavirus (HPV).[5] These compounds function by interfering with viral replication processes. The structural similarity suggests that 3-bromo-4-methoxy-N-methylbenzamide could serve as a valuable building block or a starting point for the synthesis of novel antiviral agents.

Biological_Relevance Figure 2: Potential Therapeutic Application of Benzamide Analogs A Benzamide Analog (e.g., 3-bromo-4-methoxy-N-methylbenzamide) B Viral Proteins / Enzymes A->B Binds to C Viral Replication A->C Inhibits B->C Essential for D Inhibition

Caption: Inhibition of viral replication by benzamide analogs.

The bromine and methoxy substituents on the aromatic ring provide handles for further chemical modification, allowing for the exploration of structure-activity relationships (SAR) in a drug discovery program. The N-methyl group, compared to an N-phenyl group, offers different steric and electronic properties that could be explored to optimize binding to a biological target.

Safety and Handling

Specific safety data for 3-bromo-4-methoxy-N-methylbenzamide is not available. However, based on related compounds, it should be handled with care in a well-ventilated laboratory. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For a related isomer, 4-bromo-N-methoxy-N-methylbenzamide, GHS hazard statements indicate that it causes skin and serious eye irritation.[6]

Conclusion

3-bromo-4-methoxy-N-methylbenzamide is a chemical entity with significant potential for application in medicinal chemistry, particularly in the development of novel therapeutic agents. This guide provides a scientifically grounded framework for its synthesis and characterization, based on established chemical principles and data from analogous compounds. Further research into the synthesis and biological evaluation of this compound is warranted to fully explore its potential.

References

  • Chen, W., et al. (2022). Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. RSC Advances, 12(33), 21241-21245. Available at: [Link]

  • Carosi, L., & Hall, D. G. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH₂CF₃)₃. The Journal of Organic Chemistry, 78(9), 4519–4526. Available at: [Link]

  • Cravotto, G., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl₄. Chemistry Central Journal, 11(1), 89. Available at: [Link]

  • Chemistry Steps. (2020). Amides Preparation and Reactions Summary. Retrieved February 26, 2026, from [Link]

  • PubChem. (n.d.). 3-Bromo-4-[(4-methyl-2-pyridinyl)methoxy]benzamide. Retrieved February 26, 2026, from [Link]

  • Google Patents. (2007). PROCESS FOR THE SOLID PHASE SYNTHESIS OF ALDEHYDES, KETONES AND HYDROXAMIC ACID COMPOUNDS.
  • Google Patents. (n.d.). CN102199099B - Method for preparing 3-bromo-4-methoxyaniline.
  • PubChem. (n.d.). 4-Bromo-N-methoxy-N-methylbenzamide. Retrieved February 26, 2026, from [Link]

  • Appchem. (n.d.). 3-bromo-4-methoxy-N-methylbenzamide. Retrieved February 26, 2026, from [Link]

  • PubChemLite. (n.d.). 3-bromo-4-methoxy-n-methylbenzamide (C9H10BrNO2). Retrieved February 26, 2026, from [Link]

Sources

Exploratory

3-bromo-4-methoxy-N-methylbenzamide molecular weight and formula

The following technical guide provides an in-depth physicochemical and synthetic profiling of 3-bromo-4-methoxy-N-methylbenzamide . This document is structured for researchers and medicinal chemists requiring precise dat...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth physicochemical and synthetic profiling of 3-bromo-4-methoxy-N-methylbenzamide . This document is structured for researchers and medicinal chemists requiring precise data for scaffold utilization in drug discovery.

Compound Class: Halogenated Benzamide Scaffold Primary Application: Medicinal Chemistry Intermediate / Pharmacophore Building Block

Part 1: Identity & Physicochemical Profiling

The core identity of 3-bromo-4-methoxy-N-methylbenzamide lies in its dual-functional nature. It possesses an aryl bromide handle for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) and a methoxy group capable of serving as a hydrogen-bond acceptor or a masking group for a phenol.

Molecular Specifications

The following data is validated against standard chemical databases and stoichiometric calculation.

PropertyValueTechnical Note
CAS Registry Number 337536-21-7 Unique identifier for the N-methyl amide variant.[1][2][3]
Molecular Formula C₉H₁₀BrNO₂ Confirmed stoichiometry.[4][5][6]
Molecular Weight 244.09 g/mol Average mass for stoichiometric calculations.
Exact Mass 242.9895 Da Monoisotopic mass (⁷⁹Br isotope) for HRMS calibration.
SMILES CNC(=O)C1=CC(=C(Br)C=1)OCUseful for cheminformatics and docking simulations.
InChI Key JBCQEPXWGQKBBD-UHFFFAOYSA-NStandardized hash for database retrieval.
Physical State Solid (White to Off-White)Typical of low-MW benzamides; mp range ~130–150 °C (est).
Structural Analysis

The molecule features a 1,3,4-substitution pattern on the benzene ring:

  • Position 1 (Amide): The N-methylbenzamide moiety acts as a stable polar pharmacophore, often mimicking peptide bonds in kinase inhibitors.

  • Position 3 (Bromine): A deactivated position relative to the methoxy group, but highly activated for palladium-catalyzed cross-coupling due to the inductive withdrawal of the carbonyl.

  • Position 4 (Methoxy): An electron-donating group (EDG) that increases electron density at the ortho (position 3) and para positions, modulating the reactivity of the bromine.

Part 2: Synthetic Architecture

High-purity synthesis of this scaffold typically proceeds via the activation of 3-bromo-4-methoxybenzoic acid . The following workflow ensures minimal side-product formation (e.g., des-bromo analogs).

Synthesis Workflow (DOT Diagram)

Synthesis_Pathway Figure 1: Synthetic Route to 3-Bromo-4-Methoxy-N-Methylbenzamide Precursor 3-Bromo-4-methoxybenzoic Acid (CAS 101085-03-0) Activation Activation Phase (SOCl2 or HATU) Precursor->Activation Reflux/RT Intermediate Acyl Chloride / Active Ester Activation->Intermediate Product 3-Bromo-4-methoxy- N-methylbenzamide Intermediate->Product Nucleophilic Acyl Substitution Reagent Methylamine (THF/H2O) Reagent->Product Amine Source

Figure 1: Step-wise synthetic conversion from the benzoic acid precursor via acyl chloride or activated ester intermediates.[7]

Validated Synthetic Protocol

Method A: Acid Chloride Route (Scale-Up Preferred)

  • Activation: Charge a flask with 3-bromo-4-methoxybenzoic acid (1.0 eq) and thionyl chloride (SOCl₂, 3.0 eq). Add a catalytic drop of DMF. Reflux for 2 hours until gas evolution ceases.

  • Evaporation: Concentrate in vacuo to remove excess SOCl₂. The residue is the crude acyl chloride.

  • Amidation: Dissolve the residue in anhydrous Dichloromethane (DCM). Cool to 0 °C.

  • Addition: Dropwise add Methylamine (2.0 M in THF, 2.5 eq) or aqueous methylamine (40%) with vigorous stirring.

  • Workup: Quench with water. Extract with DCM. Wash organic layer with 1N HCl (to remove excess amine) and Brine. Dry over Na₂SO₄.

  • Purification: Recrystallization from Ethanol/Hexane is usually sufficient.

Method B: Coupling Agent Route (Library Scale)

  • Reagents: HATU (1.2 eq), DIPEA (3.0 eq), Methylamine HCl (1.5 eq) in DMF.

  • Advantage: Avoids corrosive SOCl₂; suitable for parallel synthesis.

Part 3: Analytical Characterization

To validate the integrity of the synthesized compound, the following spectroscopic signatures must be confirmed.

Nuclear Magnetic Resonance (¹H NMR)

Solvent: DMSO-d₆ or CDCl₃

MoietyChemical Shift (δ ppm)MultiplicityIntegrationAssignment
Amide NH 6.0 – 8.5Broad Singlet1HExchangeable proton; shift varies by solvent/conc.
Ar-H (Pos 2) ~8.0Doublet (small J)1Hmeta-coupling to H6; deshielded by C=O and Br.
Ar-H (Pos 6) ~7.8Doublet of Doublets1Hortho-coupling to H5, meta to H2.
Ar-H (Pos 5) ~6.9 – 7.1Doublet (large J)1HShielded by adjacent OMe group.
O-Methyl 3.9Singlet3HCharacteristic methoxy peak.
N-Methyl 2.8 – 3.0Doublet3HCouples with NH (J ~4-5 Hz).
Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI (+)

  • Expected Pattern:

    • [M+H]⁺: Two peaks of nearly equal intensity at 244.0 and 246.0 m/z.

    • Reasoning: The natural abundance of Bromine isotopes (⁷⁹Br : ⁸¹Br ≈ 1:1) creates a distinctive "doublet" isotopic cluster, confirming the presence of the halogen.

Part 4: Applications in Drug Discovery

This scaffold is a "divergent intermediate." The bromine atom allows for the extension of the carbon skeleton, while the methoxy group can be modified to alter solubility or binding affinity.

Functionalization Logic (DOT Diagram)

SAR_Exploration Figure 2: Divergent Synthesis Strategy using the Scaffold Core 3-Bromo-4-methoxy- N-methylbenzamide Suzuki Suzuki Coupling (Ar-B(OH)2, Pd) Core->Suzuki Site: C-Br Buchwald Buchwald-Hartwig (R-NH2, Pd) Core->Buchwald Site: C-Br Demethylation Demethylation (BBr3 or Py-HCl) Core->Demethylation Site: O-Me Biaryl Biaryl Inhibitors (Kinase Hinges) Suzuki->Biaryl Amination Amino-Benzamides (Solubility) Buchwald->Amination Phenol 3-Bromo-4-hydroxy- N-methylbenzamide Demethylation->Phenol

Figure 2: Strategic modification points for Structure-Activity Relationship (SAR) studies.

Strategic Utility
  • Kinase Inhibition: The N-methylbenzamide motif is a known hydrogen bond donor/acceptor pair that often binds to the hinge region of kinase ATP-binding pockets.

  • Fragment-Based Drug Design (FBDD): With a MW < 250, this compound serves as an ideal "fragment" for crystallographic screening.

  • Suzuki-Miyaura Coupling: The 3-bromo position is sterically accessible. Coupling with aryl boronic acids yields biaryl systems common in oncology drugs (e.g., similar to the scaffold in Sorafenib or Regorafenib precursors).

References

  • AppChem. (2024). Product Specification: 3-bromo-4-methoxy-N-methylbenzamide (CAS 337536-21-7).[1][2][3][8] Retrieved from

  • PubChem. (2024).[9] Compound Summary: 3-bromo-4-methoxy-N-methylbenzamide.[1][2][3][7][10][8] National Center for Biotechnology Information. Retrieved from

  • ChemScene. (2024). Building Blocks and Intermediates: Halogenated Benzamides. Retrieved from

Sources

Foundational

The Privileged Linker: Substituted Benzamide Building Blocks in Medicinal Chemistry

[1] Executive Summary The benzamide moiety ( ) is not merely a passive linker; it is a "privileged structure" in medicinal chemistry. Its thermodynamic stability, rigid planarity, and capacity to function as both a hydro...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The benzamide moiety (


) is not merely a passive linker; it is a "privileged structure" in medicinal chemistry. Its thermodynamic stability, rigid planarity, and capacity to function as both a hydrogen bond donor and acceptor allow it to navigate the narrow chemical space between potency and metabolic stability. From the orthosteric sites of G-protein coupled receptors (GPCRs) to the zinc-binding domains of histone deacetylases (HDACs), substituted benzamides are foundational building blocks.

This guide moves beyond standard amide coupling to explore the construction of highly substituted benzamide cores using Directed Ortho Metalation (DoM) and C-H activation, providing the high-value intermediates required for modern drug discovery.

Part 1: Structural Biology & Pharmacophore Logic

The Benzamide Dipole & Binding Kinetics

The benzamide group is planar due to resonance between the nitrogen lone pair and the carbonyl


-system. This rigidity reduces the entropic penalty upon binding to protein targets.
  • H-Bond Network: The carbonyl oxygen acts as a weak acceptor, while the amide nitrogen (if secondary) acts as a donor.

  • Ortho-Substitution Effect: Substituents at the ortho position (e.g., -F, -OMe, -NH2) force the amide bond out of planarity with the phenyl ring (atropisomerism), modulating solubility and binding selectivity.

Case Study: HDAC Inhibition (Zinc Binding)

Unlike hydroxamic acids (pan-HDAC inhibitors), benzamides (e.g., Entinostat , Mocetinostat ) often exhibit isoform selectivity (HDAC 1, 2, 3) due to their specific interaction with the internal cavity of the enzyme. The ortho-amino group found in many benzamide HDAC inhibitors is critical; it forms an intramolecular hydrogen bond with the amide carbonyl, pre-organizing the molecule for zinc chelation.

Visualization: Benzamide SAR in HDAC Inhibition

The following diagram illustrates the pharmacophore features of benzamide-based HDAC inhibitors, highlighting the critical "Zinc Binding Group" (ZBG) and the "Cap" region.[1][2]

HDAC_SAR Benzamide_Core Benzamide Core (Scaffold) Zinc_Ion Zn2+ Ion (Catalytic Site) Benzamide_Core->Zinc_Ion Chelation (Bidentate) Tunnel Hydrophobic Tunnel (Lysine Channel) Benzamide_Core->Tunnel Pi-Pi Stacking (Phe150/Tyr303) Ortho_Sub Ortho-Amino Group (Pre-organization) Benzamide_Core->Ortho_Sub Intramolecular H-Bond Cap_Group Cap Group (Surface Recognition) Tunnel->Cap_Group Linker Region

Figure 1: Pharmacophore model of benzamide HDAC inhibitors showing the Zinc Binding Group (ZBG) interaction and the role of ortho-substitution.

Part 2: Synthetic Architectures & Methodologies

While amide coupling (Acid + Amine) is the standard route, it limits diversity to commercially available benzoic acids. To access novel IP space, we utilize Directed Ortho Metalation (DoM) to functionalize the benzamide ring after formation.

Directed Ortho Metalation (DoM)

The amide group is a powerful Directed Metalation Group (DMG).[3][4] It coordinates with strong bases (alkyllithiums), bringing the base into proximity with the ortho proton.[4]

  • Reagents: s-BuLi or t-BuLi are preferred over n-BuLi for kinetic efficiency.

  • Additives: TMEDA (tetramethylethylenediamine) is essential to de-aggregate the alkyllithium hexamers into reactive monomers/dimers.

  • Substrates: N,N-Diethylbenzamides or N-cumylbenzamides are ideal DMGs. Secondary amides require 2 equivalents of base (one to deprotonate nitrogen, one for the ring).

Transition Metal Catalyzed C-H Activation

For late-stage functionalization, Rh(III) or Pd(II) catalysis can use the benzamide as a directing group to install halogens, alkyls, or even annulate with alkynes to form isoquinolones (a bioisostere strategy).

Comparison of Synthetic Routes
FeatureMethod A: Amide CouplingMethod B: Directed Ortho Metalation (DoM)Method C: C-H Activation
Primary Utility Final assembly of drug candidateCreating novel building blocksLate-stage diversification
Regioselectivity Dictated by starting material100% Ortho selectiveOrtho (mostly), some meta
Reagents HATU, EDC, T3Ps-BuLi, TMEDA, ElectrophilesPd(OAc)₂, RhCp*, Oxidants
Limitation Limited by commercial acidsRequires anhydrous/cryogenic conditionsSubstrate scope, catalyst cost

Part 3: Experimental Protocol (Self-Validating)

Protocol: Ortho-Formylation of N,N-Diethylbenzamide via DoM

Objective: Synthesize 2-formyl-N,N-diethylbenzamide, a versatile intermediate for isoindolinone scaffolds.

Reagents & Setup:
  • N,N-Diethylbenzamide (1.0 eq, 10 mmol)

  • s-Butyllithium (1.2 eq, 1.4 M in cyclohexane)

  • TMEDA (1.2 eq, distilled)

  • DMF (Dimethylformamide) (1.5 eq, anhydrous)

  • THF (anhydrous, 50 mL)

  • Critical Safety: Flame-dried glassware, Nitrogen/Argon atmosphere.

Step-by-Step Methodology:
  • Complexation (The "CIPE" Step):

    • Charge a 3-neck flask with THF and TMEDA. Cool to -78°C (acetone/dry ice bath).

    • Add s-BuLi dropwise via syringe pump over 15 minutes.

    • Validation: Solution should remain clear or turn slightly yellow. Turbidity indicates moisture contamination.

  • Deprotonation:

    • Dissolve N,N-diethylbenzamide in minimal THF and add dropwise to the s-BuLi/TMEDA mixture at -78°C.

    • Stir for 45–60 minutes.

    • Mechanism:[5][6][7] The lithium coordinates to the amide oxygen, directing the base to the ortho proton (Complex Induced Proximity Effect).

    • Color Change: The solution typically turns a deep orange or red, indicating the formation of the ortho-lithio species. If no color change occurs, the lithiation failed.

  • Electrophile Quench:

    • Add anhydrous DMF dropwise at -78°C.

    • Allow the reaction to warm to 0°C over 2 hours.

    • Validation: The deep color should fade to pale yellow/clear as the C-Li bond reacts with the DMF carbonyl.

  • Workup:

    • Quench with saturated aqueous NH₄Cl. Extract with EtOAc.

    • Wash organic layer with brine, dry over MgSO₄, and concentrate.

  • Analytics:

    • 1H NMR: Look for the aldehyde proton (~10 ppm) and the loss of one aromatic proton signal. The symmetry of the benzamide aromatic region will break.

Part 4: Workflow Visualization

The following diagram maps the decision logic for synthesizing substituted benzamides, differentiating between commercial sourcing and de novo construction via DoM.

Synthesis_Workflow Start Target: Substituted Benzamide Check_Com Is Benzoic Acid Commercially Available? Start->Check_Com Route_A Route A: Classical Coupling (HATU/T3P + Amine) Check_Com->Route_A Yes Route_B Route B: Directed Ortho Metalation (Create Substitution) Check_Com->Route_B No (Ortho-Sub Required) Final_Prod Functionalized Benzamide Building Block Route_A->Final_Prod DoM_Step1 1. Directing Group Install (CONEt2 / CONH-tBu) Route_B->DoM_Step1 DoM_Step2 2. Lithiation (s-BuLi/TMEDA) (-78°C) DoM_Step1->DoM_Step2 DoM_Step3 3. Electrophile Quench (DMF, I2, R-CHO) DoM_Step2->DoM_Step3 DoM_Step3->Final_Prod

Figure 2: Decision tree for benzamide synthesis, prioritizing commercial availability versus the need for DoM-mediated functionalization.

References

  • Snieckus, V. (1990). Directed ortho metalation.[4][5][7][8] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879–933. Link

  • Lessene, G., et al. (2013). Benzamide histone deacetylase inhibitors: New structural classes and their potential in cancer therapy. Bioorganic & Medicinal Chemistry Letters, 23(1), 10-18. Link

  • Beak, P., & Brown, R. A. (1982). The tertiary amide as a directing group: cooperative effects in lithiations. Journal of Organic Chemistry, 47(1), 34–46. Link

  • Greshock, T. J., et al. (2018). Rhodium(III)-Catalyzed C–H Activation of Benzamides.[6][9] Organic Letters, 20(1), 123-126. Link

  • Strange, P. G. (2008). Antipsychotic drugs: importance of dopamine receptors for mechanisms of therapeutic actions and side effects. Pharmacological Reviews, 60(2), 215-233. Link

Sources

Exploratory

An In-depth Technical Guide to 3-bromo-4-methoxybenzoic acid N-methylamide Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract The 3-bromo-4-methoxybenzoic acid scaffold represents a versatile and synthetically accessible starting point for the development of novel therapeu...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-bromo-4-methoxybenzoic acid scaffold represents a versatile and synthetically accessible starting point for the development of novel therapeutic agents. The introduction of an N-methylamide functionality, along with further derivatization, allows for the fine-tuning of physicochemical and pharmacological properties. This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of these derivatives, grounded in established chemical principles and supported by detailed experimental protocols. We will explore the strategic considerations behind synthetic route selection, the array of modern analytical techniques for structural confirmation, and the emerging biological significance of this compound class.

Introduction: The Strategic Value of the Benzamide Scaffold

Benzamides are a cornerstone of medicinal chemistry, forming the structural core of a wide array of pharmaceuticals.[1] The 3-bromo-4-methoxybenzoic acid N-methylamide framework, in particular, offers a unique combination of features. The methoxy group and bromine atom significantly influence the molecule's electronic properties, lipophilicity, and potential for hydrogen bonding, which are critical for target binding and pharmacokinetic profiles.[2] The N-methylamide group provides a key hydrogen bond donor and acceptor site while offering a point for further chemical modification. This scaffold is a valuable intermediate in the synthesis of more complex molecules for applications in drug discovery, including the development of anti-inflammatory, analgesic, and antiviral agents.[3][4]

Physicochemical Properties and Structural Analysis

The core compound, 3-bromo-4-methoxy-N-methylbenzamide, possesses a defined set of physicochemical properties that serve as a baseline for its derivatives.

PropertyValueSource
CAS Number 337536-21-7[5]
Molecular Formula C9H10BrNO2[5]
Molecular Weight 244.09 g/mol [5]
Parent Acid M.P. 220-222 °C[6]

The structural integrity of synthesized derivatives is paramount. A combination of spectroscopic methods is required for unambiguous characterization. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of these molecules.[1]

  • ¹H NMR: Provides information on the chemical environment of protons, revealing signals for the amide proton (-NH), aromatic protons, the N-methyl group, and the methoxy group.[1]

  • ¹³C NMR: Identifies the carbon skeleton of the molecule, with distinct chemical shifts for the carbonyl carbon, aromatic carbons, and the methyl carbons.[1]

  • Mass Spectrometry (MS): Confirms the molecular weight and provides fragmentation patterns that can further support structural assignment.

Synthesis and Derivatization Strategies

The most common and efficient method for synthesizing 3-bromo-4-methoxybenzoic acid N-methylamide derivatives is through the amide coupling of the parent carboxylic acid with methylamine.

Synthesis of the Precursor: 3-bromo-4-methoxybenzoic acid

The starting material, 3-bromo-4-methoxybenzoic acid, can be synthesized via electrophilic bromination of 4-methoxybenzoic acid. The methoxy group is a strong ortho, para-director, but steric hindrance favors the introduction of bromine at the 3-position.[7]

Amide Bond Formation: The Core Reaction

The formation of the amide bond is a condensation reaction that requires the activation of the carboxylic acid.[8] A variety of modern coupling reagents can be employed to achieve this transformation under mild conditions with high yields.[8][9]

Causality in Reagent Selection: The choice of coupling reagent is critical and depends on the substrate's reactivity and the desired reaction conditions.[10]

  • Carbodiimides (EDC, DIC): These are widely used activators. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is particularly useful as its urea byproduct is water-soluble, simplifying purification.

  • Additives (HOBt, Oxyma): Additives like 1-Hydroxybenzotriazole (HOBt) are often used with carbodiimides. They act as acyl transfer agents to form a more reactive intermediate, increase reaction rates, and suppress side reactions like racemization.[2]

  • Phosphonium/Aminium Reagents (HATU, HBTU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient, known for fast reaction times and low rates of side reactions, though they are more expensive.[4]

The following diagram illustrates a generalized workflow for the synthesis.

G cluster_0 Precursor Synthesis cluster_1 Amide Coupling Reaction cluster_2 Purification 4-methoxybenzoic_acid 4-methoxybenzoic acid 3-bromo-4-methoxybenzoic_acid 3-bromo-4-methoxybenzoic acid 4-methoxybenzoic_acid->3-bromo-4-methoxybenzoic_acid  Br₂, Acetic Acid Carboxylic_Acid 3-bromo-4-methoxybenzoic acid Activated_Intermediate Activated Ester (e.g., O-acylisourea) Carboxylic_Acid->Activated_Intermediate  Coupling Reagent  (e.g., EDC/HOBt) Final_Product 3-bromo-4-methoxy-N-methylbenzamide Activated_Intermediate->Final_Product Purification Aqueous Workup & Column Chromatography Final_Product->Purification Methylamine Methylamine (CH₃NH₂) Methylamine->Final_Product

Caption: General workflow for the synthesis of N-methylamide derivatives.

Experimental Protocol: Synthesis of 3-bromo-4-methoxy-N-methylbenzamide

This protocol employs a standard EDC/HOBt coupling method, which is robust and widely applicable.[2]

Materials:

  • 3-bromo-4-methoxybenzoic acid (1.0 eq)

  • Methylamine solution (e.g., 40% in H₂O or 2.0 M in THF) (1.2 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-bromo-4-methoxybenzoic acid (1.0 eq), HOBt (1.2 eq), and anhydrous DMF. Stir the mixture at room temperature until all solids dissolve.

  • Activation: Add EDC·HCl (1.2 eq) to the solution. Stir for 15-20 minutes at room temperature to allow for the formation of the active ester intermediate.

  • Amine Addition: Cool the reaction mixture to 0 °C using an ice bath. Add DIPEA (2.5 eq), followed by the slow, dropwise addition of the methylamine solution (1.2 eq).

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, dilute the mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography, eluting with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure 3-bromo-4-methoxy-N-methylbenzamide.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and MS analysis.

Pharmacological Significance and Potential Applications

The benzamide scaffold is prevalent in drugs targeting a wide range of diseases.[11] Derivatives of substituted benzoic acids are being explored for numerous therapeutic applications.

  • Anticancer Agents: Structurally related benzamide derivatives have shown potent inhibitory activity against protein kinases like Fibroblast Growth Factor Receptor 1 (FGFR1), a key target in some cancers.[2] Furthermore, some brominated and methoxylated compounds have demonstrated cytotoxic effects against cancer cell lines, potentially through the inhibition of tubulin polymerization.[12][13]

  • Antiviral Activity: N-phenylbenzamide derivatives have been identified as inhibitors of Enterovirus 71 (EV71) and Human Papillomavirus (HPV).[4] A related compound, N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide, has shown potent anti-Hepatitis B virus (HBV) activity, possibly by increasing levels of the antiviral protein APOBEC3G (A3G).[14]

  • Hedgehog Signaling Pathway Inhibition: The Hedgehog (Hh) signaling pathway is crucial in embryonic development and its aberrant activation is linked to various cancers. Methoxybenzamide derivatives have been designed as potent inhibitors of the Smoothened (Smo) receptor, a key component of this pathway.[15]

The diagram below illustrates a simplified model of the Hedgehog pathway and the inhibitory role of a Smo antagonist.

G cluster_0 Hedgehog Signaling Pathway Hh_ligand Hh Ligand PTCH1 PTCH1 Receptor Hh_ligand->PTCH1 binds SMO SMO Receptor PTCH1->SMO inhibits SUFU SUFU SMO->SUFU activates & inhibits GLI GLI Proteins SUFU->GLI inhibits Target_Genes Target Gene Transcription GLI->Target_Genes activates Inhibitor Benzamide Derivative Inhibitor->SMO blocks

Caption: Inhibition of the SMO receptor by a benzamide derivative.

Analytical Characterization Workflow

A systematic analytical workflow is essential to ensure the identity, purity, and stability of the synthesized compounds.

Protocol: NMR Sample Preparation and Analysis

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.[1]

Materials:

  • Synthesized benzamide derivative (5-10 mg)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR tube (5 mm)

  • Pipette/syringe

Procedure:

  • Sample Weighing: Accurately weigh 5-10 mg of the purified compound directly into a clean, dry vial.

  • Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃). The choice of solvent is critical; the compound must be fully soluble.

  • Transfer: Carefully transfer the solution to a clean NMR tube.

  • Acquisition: Place the NMR tube in the spectrometer. Acquire ¹H and ¹³C NMR spectra according to standard instrument protocols.

  • Data Processing: Process the raw data (Fourier transform, phase correction, baseline correction).

  • Analysis: Integrate the ¹H NMR signals and assign peaks based on chemical shift, splitting patterns (multiplicity), and coupling constants. Assign peaks in the ¹³C NMR spectrum. Compare the data with the expected structure.

The logical flow from spectral acquisition to final structure confirmation is depicted below.

G Acquired_Spectra Acquired ¹H and ¹³C NMR Spectra H_NMR_Analysis ¹H NMR Analysis (Chemical Shift, Integration, Multiplicity) Acquired_Spectra->H_NMR_Analysis C_NMR_Analysis ¹³C NMR Analysis (Chemical Shift) Acquired_Spectra->C_NMR_Analysis Structure_Assembly Structure Assembly & Confirmation H_NMR_Analysis->Structure_Assembly C_NMR_Analysis->Structure_Assembly Final_Structure Verified Chemical Structure Structure_Assembly->Final_Structure

Caption: Workflow for structural elucidation using NMR data.[1]

Conclusion and Future Perspectives

Derivatives of 3-bromo-4-methoxybenzoic acid N-methylamide represent a promising class of compounds with significant potential in drug discovery. The synthetic accessibility of the scaffold, combined with the diverse biological activities exhibited by related structures, makes it an attractive starting point for medicinal chemistry campaigns. Future research should focus on systematic Structure-Activity Relationship (SAR) studies to optimize potency and selectivity against specific biological targets. Exploring further derivatization at the N-methyl position or substitution of the bromine atom via cross-coupling reactions could yield novel compounds with enhanced therapeutic profiles. As our understanding of the molecular drivers of disease evolves, these versatile benzamide derivatives will undoubtedly continue to be a valuable tool for researchers and drug development professionals.

References

  • Benchchem. (2025). Application Notes and Protocols: 3,5-Dibromo-4-methoxybenzoic Acid in Medicinal Chemistry. Benchchem.
  • Benchchem. (2025).
  • Chem-Impex. (n.d.). 3-Bromo-4-methoxybenzoic acid. Chem-Impex.
  • Benchchem. (2025). Application Note: 1H and 13C NMR Characterization of Benzamides for Pharmaceutical Research and Development. Benchchem.
  • González, M., Ovejero-Sánchez, M., Vicente-Blázquez, A., Medarde, M., González-Sarmiento, R., & Peláez, R. (n.d.). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. PMC.
  • Benchchem. (2025). Common side products in the synthesis of 3,5-Dibromo-4-methoxybenzoic acid. Benchchem.
  • Walsh Medical Media. (2016, November 28). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media.
  • Luxembourg Bio Technologies. (n.d.). A comparative study of amide-bond forming reagents in aqueous media. Luxembourg Bio Technologies.
  • Various Authors. (n.d.). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Semantic Scholar. (n.d.). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compound. Semantic Scholar.
  • Benchchem. (n.d.). 3-Bromo-4-methoxy-N-phenylbenzamide. Benchchem.
  • Sigma-Aldrich. (n.d.). 3-Bromo-4-methoxybenzoic acid 96 99-58-1. Sigma-Aldrich.
  • Various Authors. (n.d.).
  • Various Authors. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • ResearchGate. (2025, December 10). Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent.
  • Appchem. (n.d.). 3-bromo-4-methoxy-N-methylbenzamide | 337536-21-7 | C9H10BrNO2. Appchem.

Sources

Foundational

commercial suppliers of 3-bromo-4-methoxy-N-methylbenzamide

Executive Summary: The "Make vs. Buy" Paradox For drug discovery teams working on kinase inhibitors or GPCR ligands, 3-bromo-4-methoxy-N-methylbenzamide (CAS 337536-21-7) is a critical scaffold.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Make vs. Buy" Paradox

For drug discovery teams working on kinase inhibitors or GPCR ligands, 3-bromo-4-methoxy-N-methylbenzamide (CAS 337536-21-7) is a critical scaffold. However, it occupies a difficult position in the supply chain: it is too complex to be a bulk commodity but too simple to be a high-value proprietary intermediate.

This guide addresses the common bottleneck researchers face: Commercial availability is often illusory. While many catalog vendors list this compound, few hold physical stock. Most act as aggregators, triggering a "made-to-order" synthesis upon receipt of your PO, resulting in 4-6 week lead times.

Core Recommendation: Unless you require GMP-grade material for clinical trials, internal synthesis or local CRO outsourcing starting from the abundant precursor 3-bromo-4-methoxybenzoic acid (CAS 99-58-1) is the superior strategy for speed and purity control.

Chemical Profile & Critical Quality Attributes (CQAs)

Before sourcing, you must define the specification. For medicinal chemistry applications, the following CQAs are non-negotiable to prevent assay interference.

AttributeSpecificationRationale
CAS Number 337536-21-7 Note: Do not confuse with the Weinreb amide (CAS 207681-67-2) or the primary amide (CAS 200956-55-4).
IUPAC Name 3-bromo-4-methoxy-N-methylbenzamide--
Molecular Weight 244.09 g/mol --
Appearance White to Off-White SolidYellowing indicates oxidation or residual bromine traces.
Purity (HPLC) >98.0% (AUC)Impurities <0.5% to avoid false positives in biological assays.
Residual Acid <0.1%Unreacted benzoic acid precursor is a common impurity that alters pH in biochemical assays.
Solubility DMSO, Methanol, DCMPoor solubility in water; requires organic co-solvent for assays.

Sourcing Strategy: The Decision Matrix

The following decision tree illustrates the optimal path based on your timeline and scale.

SourcingStrategy Start Requirement: 3-bromo-4-methoxy-N-methylbenzamide Decision1 Quantity Needed? Start->Decision1 SmallScale < 5 grams Decision1->SmallScale LargeScale > 100 grams Decision1->LargeScale Decision2 Timeline Critical? SmallScale->Decision2 OptionC Custom Manufacturing (Tier 1 CRO) LargeScale->OptionC OptionA Internal Synthesis (Start from CAS 99-58-1) Decision2->OptionA Urgent (<1 week) OptionB Catalog Aggregators (eMolecules/MolPort) Decision2->OptionB Flexible (4-6 weeks)

Figure 1: Sourcing Decision Matrix. For urgent small-scale needs, internal synthesis is recommended due to the high availability of the precursor.

Commercial Supplier Landscape

If you choose to purchase, you must distinguish between Stockholders and Aggregators .

A. The Precursor (The "Smart Buy")

Instead of buying the target, buy the precursor. It is a commodity chemical available overnight.

  • Compound: 3-Bromo-4-methoxybenzoic acid (CAS 99-58-1)[1][2][3][4][5]

  • Reliable Vendors: Sigma-Aldrich, TCI Chemicals, Combi-Blocks, Fluorochem.

  • Cost: ~$1.00/gram (Bulk).

B. The Target (The "Risky Buy")
  • Primary Sources (Likely Stockholders):

    • Appchem (China): Often holds stock of benzamide building blocks.

    • Enamine (Ukraine/Latvia): The largest holder of building blocks; high probability of physical stock.

    • Combi-Blocks (USA): Excellent for US-based researchers; check "Ships Today" status.

  • Aggregators (Lead Time Risk):

    • Vendors listing "Inquire" or "2-3 Weeks" usually do not have the bottle. They will synthesize it upon your order, often charging a premium for the same chemistry you could do in-house.

Technical Protocol: Internal Synthesis (Recommended)

For labs with basic synthetic capability, this protocol is self-validating and robust.

Reaction Overview: Acid Activation (Acid Chloride) + Amine Coupling


 Target Amide

SynthesisPath Precursor 3-Bromo-4-methoxybenzoic acid (CAS 99-58-1) Intermediate Acid Chloride (Transient Species) Precursor->Intermediate Reflux, 2h Reagent1 SOCl2 (Thionyl Chloride) cat. DMF Reagent1->Intermediate Product 3-bromo-4-methoxy-N-methylbenzamide (CAS 337536-21-7) Intermediate->Product 0°C to RT, 1h Reagent2 Methylamine (THF/H2O) Base (Et3N) Reagent2->Product

Figure 2: Two-step "one-pot" synthesis pathway via acid chloride activation.

Step-by-Step Methodology:
  • Activation:

    • Dissolve 10.0 g (43 mmol) of 3-bromo-4-methoxybenzoic acid in 50 mL DCM.

    • Add catalytic DMF (2 drops).

    • Slowly add 1.2 eq of Oxalyl Chloride (or Thionyl Chloride) at 0°C.

    • Stir at Room Temp (RT) for 2 hours until gas evolution ceases. Checkpoint: Solution should become clear.

    • Concentrate in vacuo to remove excess chlorinating agent (Critical for purity).

  • Coupling:

    • Redissolve the crude acid chloride in dry DCM (50 mL).

    • Cool to 0°C.[6]

    • Add Methylamine (2.0 M in THF, 2.5 eq) dropwise. Caution: Exothermic.

    • Add Triethylamine (1.5 eq) as an acid scavenger.

    • Stir at RT for 1 hour.

  • Workup (The Purification Step):

    • Wash organic layer with 1M HCl (Removes unreacted amine and TEA).

    • Wash with Sat. NaHCO3 (Removes unreacted starting acid - Critical Step).

    • Dry over MgSO4, filter, and concentrate.

    • Result: Usually yields >95% pure white solid.[4] Recrystallize from EtOAc/Hexane if necessary.

Quality Control & Validation

Whether you buy or make, you must validate the material.

1. HPLC Profile:

  • Column: C18 Reverse Phase.

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.

  • Expectation: A single major peak.

  • Common Impurity: A peak at a slightly lower retention time often corresponds to the hydrolyzed acid (precursor) if the vendor's storage conditions were humid.

2. 1H NMR (DMSO-d6, 400 MHz) Diagnostics:

  • Amide Proton: Look for a broad quartet/singlet around

    
     8.0 - 8.5 ppm (NH).
    
  • N-Methyl Group: A doublet around

    
     2.7 - 2.8 ppm (
    
    
    
    Hz).
  • Methoxy Group: A sharp singlet at

    
     3.9 ppm.
    
  • Aromatic Region: Three protons. The proton ortho to the bromine (H2) will be a doublet with a small coupling constant (

    
     Hz) around 
    
    
    
    8.1 ppm, distinct from the others.

References

  • PubChem. 3-bromo-4-methoxy-N-methylbenzamide (Compound CID 15943304). National Library of Medicine. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Versatile Synthesis of Aryl Ketones Utilizing 3-bromo-4-methoxy-N-methylbenzamide

Abstract Aryl ketones are ubiquitous structural motifs in medicinal chemistry and materials science, serving as pivotal intermediates in the synthesis of numerous pharmaceuticals and bioactive molecules.[1][2][3] This gu...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Aryl ketones are ubiquitous structural motifs in medicinal chemistry and materials science, serving as pivotal intermediates in the synthesis of numerous pharmaceuticals and bioactive molecules.[1][2][3] This guide provides a comprehensive overview and detailed protocols for the synthesis of diverse aryl ketones starting from 3-bromo-4-methoxy-N-methylbenzamide. This starting material is a uniquely versatile scaffold, featuring three distinct points of reactivity: an aryl bromide handle for cross-coupling and organometallic chemistry, a potent directed metalation group in the form of the N-methylbenzamide, and the amide carbonyl itself, which can be targeted under specific conditions. We will explore three primary synthetic strategies: Directed ortho-Metalation (DoM), Grignard reagent formation and subsequent acylation, and modern palladium-catalyzed cross-coupling reactions. This document is intended for researchers, chemists, and professionals in drug development seeking robust and adaptable methods for the regioselective synthesis of substituted aryl ketones.

Introduction: The Strategic Value of 3-bromo-4-methoxy-N-methylbenzamide

The targeted synthesis of polysubstituted aromatic compounds is a cornerstone of modern organic chemistry. The starting material, 3-bromo-4-methoxy-N-methylbenzamide, offers a strategic advantage by combining three key functional groups that allow for sequential and highly regioselective modifications.

  • Aryl Bromide (at C3): A classic functional group for a wide array of transformations, most notably palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) and the formation of Grignard or organolithium reagents.

  • N-Methylbenzamide (at C1): This tertiary amide is an exceptional Directed ortho-Metalation Group (DMG).[4][5] It can chelate with strong organolithium bases, directing deprotonation specifically to the ortho position (C2), enabling precise functionalization at a site that is often difficult to access through classical electrophilic aromatic substitution.

  • Methoxy Group (at C4): An electron-donating group that influences the overall electronic properties of the aromatic ring.

This unique combination allows for a "choose-your-own-adventure" approach to aryl ketone synthesis, enabling the introduction of a wide variety of aryl or alkyl groups at different positions on the benzamide core.

Overview of Synthetic Strategies

Three principal pathways can be envisioned for the synthesis of aryl ketones from 3-bromo-4-methoxy-N-methylbenzamide. The choice of strategy depends on the desired final structure and the available reagents.

Synthetic_Strategies cluster_start Starting Material cluster_methods Synthetic Methods cluster_product Product Class start 3-bromo-4-methoxy- N-methylbenzamide DoM Method 1: Directed ortho-Metalation (DoM) start->DoM 1. s-BuLi, THF, -78°C 2. ArCHO 3. Oxidation Grignard Method 2: Grignard Reagent Formation start->Grignard 1. Mg, THF 2. R-CN or Acyl Chloride Suzuki Method 3: Pd-Catalyzed Cross-Coupling start->Suzuki Ar-B(OH)₂, Pd Catalyst, Base product Aryl Ketones DoM->product Grignard->product Suzuki->product

Caption: Primary synthetic routes to aryl ketones from the starting material.

Method 1: Synthesis via Directed ortho-Metalation (DoM)

This is arguably the most elegant approach for functionalizing the C2 position, directly adjacent to the amide. The N-methylbenzamide group coordinates to an organolithium base, facilitating the regioselective abstraction of the C2 proton, which is the most acidic due to inductive effects and chelation stabilization.[6][7] The resulting aryllithium intermediate is then trapped with an aldehyde to form a secondary alcohol, which is subsequently oxidized to the target ketone.

Mechanistic Rationale

The process involves three key stages:

  • Directed Lithiation: A strong, sterically hindered base like sec-butyllithium (s-BuLi) is used. The reaction is performed at low temperatures (-78 °C) in an ethereal solvent like THF to ensure the stability of the highly reactive aryllithium species.[4]

  • Electrophilic Quench: The aryllithium attacks the electrophilic carbon of an aromatic aldehyde, forming a secondary benzylic alcohol upon aqueous workup.

  • Oxidation: A mild oxidizing agent, such as Dess-Martin periodinane (DMP) or a Swern oxidation, converts the secondary alcohol to the corresponding aryl ketone without over-oxidation.

DoM_Mechanism cluster_step1 Step 1: Directed Lithiation cluster_step2 Step 2: Electrophilic Quench cluster_step3 Step 3: Oxidation A Starting Material B Aryllithium Intermediate A->B + s-BuLi, THF, -78°C C Secondary Alcohol B->C 1. + Ar-CHO 2. H₂O workup D Final Aryl Ketone C->D [Oxidation] e.g., DMP

Caption: Workflow for the Directed ortho-Metalation (DoM) strategy.

Detailed Experimental Protocol

Protocol 1: Synthesis of 2-(Benzoyl)-3-bromo-4-methoxy-N-methylbenzamide

Reagent/ParameterValueMoles (mmol)Equivalents
Starting Material244 mg1.01.0
Anhydrous THF10 mL--
sec-Butyllithium (1.4 M in cyclohexane)0.79 mL1.11.1
Benzaldehyde117 mg (0.11 mL)1.11.1
Dess-Martin Periodinane (DMP)466 mg1.11.1
Dichloromethane (DCM)10 mL--
Reaction Temperature -78 °C (lithiation), RT (oxidation)--
Reaction Time 1 hr (lithiation), 2 hrs (oxidation)--

Step-by-Step Methodology:

  • Setup: Add 3-bromo-4-methoxy-N-methylbenzamide (244 mg, 1.0 mmol) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum.

  • Dissolution: Add anhydrous tetrahydrofuran (THF, 10 mL) via syringe and cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add sec-butyllithium (0.79 mL of a 1.4 M solution in cyclohexane, 1.1 mmol) dropwise over 5 minutes. The solution may turn a pale yellow or orange color. Stir at -78 °C for 1 hour.

  • Electrophilic Quench: Add benzaldehyde (0.11 mL, 1.1 mmol) dropwise. Stir the reaction at -78 °C for an additional 30 minutes, then allow it to warm slowly to room temperature over 1 hour.

  • Workup (Part 1): Quench the reaction by slowly adding saturated aqueous NH₄Cl solution (10 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude secondary alcohol.

  • Oxidation: Dissolve the crude alcohol in dichloromethane (DCM, 10 mL). Add Dess-Martin periodinane (466 mg, 1.1 mmol) in one portion. Stir at room temperature for 2 hours, monitoring by TLC until the starting alcohol is consumed.

  • Workup (Part 2): Quench the oxidation by adding a 1:1 mixture of saturated aqueous NaHCO₃ and Na₂S₂O₃ (20 mL). Stir vigorously for 15 minutes until the layers are clear. Separate the layers and extract the aqueous phase with DCM (2 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure aryl ketone.

Method 2: Synthesis via Grignard Reagent Formation

This classical organometallic approach utilizes the aryl bromide at the C3 position. The bromide is converted into a highly nucleophilic Grignard reagent, which can then react with various acylating agents to form a ketone.[8]

Principle and Rationale

The key challenge in this route is potential chemoselectivity. Grignard reagents are strong bases and nucleophiles and could potentially react with the amide carbonyl. However, the N-methylamide is relatively unreactive towards Grignard reagents compared to other electrophiles like nitriles or acyl chlorides.[9][10] Reacting the Grignard reagent with a nitrile followed by acidic hydrolysis is a reliable method to obtain the ketone.[11]

Grignard_Pathway A 3-bromo-4-methoxy- N-methylbenzamide B Aryl Grignard Reagent A->B Mg⁰, THF, reflux C Imine Intermediate B->C 1. Add R-C≡N 2. Stir at RT D Aryl Ketone Product C->D Aqueous Acid Workup (H₃O⁺)

Caption: Grignard reaction pathway for aryl ketone synthesis.

Detailed Experimental Protocol

Protocol 2: Synthesis of 3-(Benzoyl)-4-methoxy-N-methylbenzamide

Reagent/ParameterValueMoles (mmol)Equivalents
Magnesium Turnings27 mg1.11.1
Starting Material244 mg1.01.0
Anhydrous THF10 mL--
Iodine1 crystal-Catalytic
Benzonitrile103 mg (0.10 mL)1.01.0
3 M HCl (aq)10 mL--
Reaction Temperature Reflux (Grignard formation)--
Reaction Time 2 hrs (formation), 12 hrs (nitrile addition)--

Step-by-Step Methodology:

  • Setup: To a flame-dried flask containing magnesium turnings (27 mg, 1.1 mmol) and a single crystal of iodine, add 2 mL of anhydrous THF.

  • Grignard Initiation: In a separate flask, dissolve the starting material (244 mg, 1.0 mmol) in 8 mL of anhydrous THF. Add ~1 mL of this solution to the magnesium turnings. If the reaction does not start (indicated by the disappearance of the iodine color and gentle bubbling), gently warm the flask with a heat gun.

  • Grignard Formation: Once initiated, add the remainder of the aryl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to heat the reaction at reflux for 1 hour to ensure complete formation of the Grignard reagent.

  • Nitrile Addition: Cool the freshly prepared Grignard solution to 0 °C. Add benzonitrile (0.10 mL, 1.0 mmol) dropwise. Allow the reaction to warm to room temperature and stir overnight (approx. 12 hours).

  • Hydrolysis: Carefully pour the reaction mixture over ice (~20 g) and then add 3 M HCl (10 mL) to hydrolyze the intermediate imine. Stir vigorously for 1 hour.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with saturated NaHCO₃ solution (20 mL) and brine (20 mL), then dry over anhydrous Na₂SO₄. Filter, concentrate, and purify by column chromatography to yield the desired product.

Method 3: Synthesis via Suzuki-Miyaura Cross-Coupling

This modern approach leverages the aryl bromide for a palladium-catalyzed Suzuki-Miyaura reaction.[12] This reaction is renowned for its exceptional functional group tolerance and reliability, making it a cornerstone of contemporary organic synthesis.[13] It couples the aryl bromide with an arylboronic acid to form a C-C bond, directly leading to biaryl ketones if a carbonyl source is incorporated, or biaryl compounds that can be further elaborated. For direct ketone synthesis, related couplings involving acyl chlorides or activated amides are also possible.[2][14]

Catalytic Cycle Rationale

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the starting material to form a Pd(II) complex.

  • Transmetalation: In the presence of a base (e.g., K₃PO₄ or Cs₂CO₃), the aryl group from the boronic acid is transferred to the palladium center, displacing the halide.[13]

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are ejected from the coordination sphere, forming the new C-C bond and regenerating the Pd(0) catalyst.[15]

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle center Pd(II) transmetal Transmetalation center->transmetal Ar'-B(OH)₂ Base pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add Ar-Br oxidative_add->center reductive_elim Reductive Elimination reductive_elim->pd0 Product (Ar-Ar') transmetal->reductive_elim

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.

Detailed Experimental Protocol

Protocol 3: Synthesis of 3-(4-acetylphenyl)-4-methoxy-N-methylbenzamide

Reagent/ParameterValueMoles (mmol)Equivalents
Starting Material244 mg1.01.0
(4-acetylphenyl)boronic acid180 mg1.11.1
Pd(dppf)Cl₂·CH₂Cl₂41 mg0.050.05
Cesium Carbonate (Cs₂CO₃)652 mg2.02.0
1,4-Dioxane8 mL--
Water2 mL--
Reaction Temperature 100 °C--
Reaction Time 12 hours--

Step-by-Step Methodology:

  • Setup: In a microwave vial or sealed tube, combine the starting material (244 mg, 1.0 mmol), (4-acetylphenyl)boronic acid (180 mg, 1.1 mmol), Pd(dppf)Cl₂·CH₂Cl₂ (41 mg, 0.05 mmol), and cesium carbonate (652 mg, 2.0 mmol).

  • Solvent Addition: Add 1,4-dioxane (8 mL) and water (2 mL).

  • Degassing: Seal the vial and degas the mixture by bubbling argon or nitrogen through the solution for 15 minutes. This step is critical to remove oxygen, which can deactivate the palladium catalyst.

  • Heating: Place the vial in a preheated oil bath or heating block at 100 °C and stir for 12 hours.

  • Cooling and Filtration: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate (10 mL).

  • Extraction and Purification: Transfer the filtrate to a separatory funnel, wash with water (20 mL) and brine (20 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by column chromatography (hexane/ethyl acetate) to obtain the biaryl ketone product.

Conclusion

3-bromo-4-methoxy-N-methylbenzamide stands out as a highly valuable and versatile starting material for the synthesis of complex aryl ketones. By strategically targeting its different functional groups, chemists can achieve remarkable control over regioselectivity. The Directed ortho-Metalation route provides access to 2-acyl derivatives, the Grignard pathway allows for functionalization at the 3-position, and palladium-catalyzed cross-coupling offers a robust method for constructing biaryl systems. The protocols detailed herein provide reliable and reproducible methods for researchers engaged in pharmaceutical discovery and fine chemical synthesis, enabling the efficient generation of molecular diversity from a single, strategic precursor.

References

  • The Role of Aryl Ketones in Drug Discovery: Insights from Intermedi
  • Synthesis and Applications of α, β-Unsaturated Aryl Ketones: Review Article. (2025, August 5). Journal of Pharma Insights and Research.
  • Suzuki-Miyaura coupling of benzamide 4 with various boronic acids.
  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. (2023, November 15). MDPI.
  • Suzuki reaction. Wikipedia.
  • Directed (ortho)
  • ortho metal
  • Directed Ortho Metal
  • Metalation of N-Methylbenzamide with Excess n-Butyllithium.
  • Chemoselective Synthesis of Aryl Ketones from Amides and Grignard Reagents via C(O)-N Bond Cleavage under Catalyst-Free Conditions. Organic Chemistry Portal.
  • Development of novel synthetic methodologies from aryl ketones and its application in API's synthesis. (2022, July 20). Journal of Pharmaceutical Chemistry.
  • Homologation of aryl ketones to long-chain ketones and aldehydes via C–C bond cleavage. (2022, July 15). Cell Press.
  • Synthesis of aryl ketones by acylation of arenes. Organic Chemistry Portal.
  • Direct alkylation of N,N-dialkyl benzamides with methyl sulfides under transition metal-free conditions.
  • Synthesis of pharmaceuticals via alkyl‐aryl ketones.
  • Asymmetric addition of Grignard reagents to ketones.
  • Chemo-Selective Synthesis of Aryl Ketones from Amides and Grignard Reagents via C(O)-N Bond Cleavage Under Catalyst-free Condition. (2019, August).
  • Reactions of Grignard Reagents. (2015, December 10). Master Organic Chemistry.
  • Friedel-Crafts Acylation with Amides.
  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts.
  • A review article on grignard reaction. (2024, December 12). JETIR Research Journal.
  • Friedel–Crafts Acyl
  • Conversion to ketones using Grignard reagents. (2023, January 22). Chemistry LibreTexts.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube.
  • Friedel-Crafts Acylation with Practice Problems. (2023, February 24). Chemistry Steps.

Sources

Application

Application Notes and Protocols: Mastering the Grignard Reaction with Weinreb Benzamides for Precision Ketone Synthesis

For researchers, medicinal chemists, and professionals in drug development, the precise and predictable synthesis of ketones is a cornerstone of molecular construction. Among the myriad of available methods, the reaction...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the precise and predictable synthesis of ketones is a cornerstone of molecular construction. Among the myriad of available methods, the reaction of Grignard reagents with N-methoxy-N-methylamides, commonly known as Weinreb amides, stands out for its reliability and broad functional group tolerance.[1][2][3] This application note provides an in-depth guide to the strategic application of this reaction, specifically focusing on Weinreb benzamides. We will delve into the mechanistic underpinnings that ensure high yields of ketones while avoiding the common pitfall of over-addition to tertiary alcohols, a frequent issue with more reactive acylating agents like esters or acid chlorides.[2][4][5]

The Weinreb Amide Advantage: A Mechanistic Perspective

The remarkable success of the Weinreb-Nahm ketone synthesis lies in the stability of the tetrahedral intermediate formed upon nucleophilic attack by the Grignard reagent.[2][6] This stability is attributed to the chelating effect of the N-methoxy group with the magnesium ion of the Grignard reagent.[2][7]

dot digraph "Weinreb-Nahm Reaction Mechanism" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Figure 1: Mechanism of Grignard Reaction with a Weinreb Benzamide", rankdir="LR"]; node [shape=none, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

// Reactants RMgX [label="R-MgX"]; WeinrebAmide [label=<

Ar-C(=O)-N(OCH₃)CH₃

, shape=plaintext];

// Intermediate TetrahedralIntermediate [label=<

Ar-C(O⁻…Mg⁺X)(R)-N(OCH₃)CH₃

, shape=plaintext];

// Products Ketone [label=<

Ar-C(=O)-R

, shape=plaintext]; SideProduct [label="[CH₃(OCH₃)N]-MgX"];

// Arrows RMgX -> WeinrebAmide [label="Nucleophilic Attack"]; WeinrebAmide -> TetrahedralIntermediate [label="Forms stable chelated intermediate"]; TetrahedralIntermediate -> Ketone [label="Acidic Workup (e.g., aq. NH₄Cl)"]; TetrahedralIntermediate -> SideProduct [label="Acidic Workup"];

// Styling RMgX [fillcolor="#F1F3F4", style=filled, shape=box]; WeinrebAmide [fillcolor="#F1F3F4", style=filled, shape=box]; TetrahedralIntermediate [fillcolor="#FBBC05", style=filled, shape=box, fontcolor="#202124"]; Ketone [fillcolor="#34A853", style=filled, shape=box, fontcolor="#FFFFFF"]; SideProduct [fillcolor="#EA4335", style=filled, shape=box, fontcolor="#FFFFFF"]; } dot Figure 1: Mechanism of Grignard Reaction with a Weinreb Benzamide. The key to the reaction's success is the formation of a stable, five-membered chelated tetrahedral intermediate. This intermediate resists collapse and further reaction with the Grignard reagent until an acidic workup is performed.[2][6][8] This chelation prevents the over-addition that is commonly observed with other acylating agents, leading to the selective formation of the desired ketone.[2][9]

Strategic Considerations for Optimal Reaction Conditions

While the Weinreb ketone synthesis is robust, careful consideration of reaction parameters is crucial for maximizing yield and purity.

Solvent Selection

Anhydrous ethereal solvents are paramount for the success of any Grignard reaction. Tetrahydrofuran (THF) is the most commonly employed solvent due to its excellent ability to solvate the Grignard reagent.[10] Other solvents such as diethyl ether (Et₂O), dichloromethane (CH₂Cl₂), and toluene can also be effective, and in some cases, may offer advantages in terms of reaction rate and selectivity.[10]

Temperature Control

The stability of the tetrahedral intermediate is temperature-dependent.[2] Reactions are typically initiated at low temperatures, ranging from -78 °C to 0 °C, to ensure the stability of the intermediate and to control the initial exothermic reaction.[11] However, the high stability of the chelated intermediate often allows the reaction to be warmed to room temperature or even heated without significant over-addition, a notable advantage over more reactive systems.[10] For highly reactive Grignard reagents, such as allylmagnesium bromide, maintaining a scrupulously low temperature (e.g., -78 °C) is critical to prevent double addition.[12]

Stoichiometry of the Grignard Reagent

A slight excess of the Grignard reagent (typically 1.1 to 1.5 equivalents) is generally used to ensure complete consumption of the Weinreb benzamide. The reaction is known to tolerate a larger excess of the Grignard reagent without significant formation of the tertiary alcohol byproduct, a testament to the stability of the Weinreb intermediate.[10]

Workup Procedure

The reaction is typically quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[11] This mild acidic workup protonates the alkoxide and breaks down the chelated intermediate to liberate the ketone. Other aqueous acids can also be used, but NH₄Cl is often preferred to minimize the risk of acid-catalyzed side reactions.

Preparation of Weinreb Benzamides

The accessibility of Weinreb benzamides from readily available starting materials is a key advantage of this methodology.

From Benzoyl Chlorides

A straightforward and common method involves the reaction of a benzoyl chloride with N,O-dimethylhydroxylamine hydrochloride in the presence of a base such as pyridine or triethylamine.

From Benzoic Acids

A variety of peptide coupling reagents can be employed to directly convert benzoic acids into their corresponding Weinreb amides.[2][13] Reagents such as BOP, DCC, HBTU, and T3P have been successfully used for this transformation.[9][14] This approach is particularly useful when the corresponding acid chloride is not commercially available or is difficult to handle. An efficient one-pot method involves the in situ generation of the acid chloride using an agent like 3,3-dichloro-1,2-diphenylcyclopropene (CPI-Cl), followed by reaction with N,O-dimethylhydroxylamine.[14]

dot digraph "Experimental_Workflow" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Figure 2: General Experimental Workflow", rankdir="TB"]; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

// Nodes A [label="Preparation of Weinreb Benzamide", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="Grignard Reagent Formation/Procurement", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Reaction Setup under Inert Atmosphere (N₂ or Ar)", fillcolor="#F1F3F4"]; D [label="Dissolve Weinreb Benzamide in Anhydrous THF", fillcolor="#F1F3F4"]; E [label="Cool to -78 °C to 0 °C", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="Slow, Dropwise Addition of Grignard Reagent", fillcolor="#FBBC05", fontcolor="#202124"]; G [label="Reaction Monitoring by TLC or LC-MS", fillcolor="#F1F3F4"]; H [label="Quench with Saturated aq. NH₄Cl", fillcolor="#EA4335", fontcolor="#FFFFFF"]; I [label="Aqueous Workup and Extraction", fillcolor="#F1F3F4"]; J [label="Purification (e.g., Column Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; K [label="Characterization of Product Ketone", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -> C; B -> C; C -> D -> E -> F -> G -> H -> I -> J -> K; } dot Figure 2: General Experimental Workflow. A schematic representation of the key steps involved in the Grignard synthesis of ketones from Weinreb benzamides.

General Experimental Protocol

The following is a generalized procedure for the reaction of a Grignard reagent with a Weinreb benzamide. Researchers should optimize conditions for their specific substrates.

Materials:

  • Weinreb benzamide (1.0 equiv)

  • Grignard reagent (solution in THF or Et₂O, 1.1-1.5 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add the Weinreb benzamide.

  • Dissolve the Weinreb benzamide in anhydrous THF.

  • Cool the solution to the desired temperature (typically -78 °C to 0 °C) using an appropriate cooling bath.

  • Slowly add the Grignard reagent dropwise via a syringe or an addition funnel. Maintain the internal temperature during the addition.

  • After the addition is complete, allow the reaction to stir at the same temperature or warm to room temperature, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl at a low temperature.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired ketone.

Substrate Scope and Functional Group Tolerance

A significant advantage of the Weinreb ketone synthesis is its broad substrate scope and tolerance for a wide array of functional groups.[2]

Functional Group on BenzamideToleranceFunctional Group on GrignardTolerance
AlkoxyHighAlkylHigh
ThioetherHighArylHigh
Halogens (Cl, Br)HighVinylHigh
TrifluoromethylHighAlkynylHigh
CyanoHighChloro, BromoHigh
EstersHighAmineHigh
AmidesHighThioetherHigh
Sulfonyl estersHighCyanoHigh
N-protected amino acidsHighEstersHigh

Table 1: Functional Group Compatibility. The Weinreb ketone synthesis is compatible with a diverse range of functional groups, making it a valuable tool in complex molecule synthesis.[2][10]

Troubleshooting and Common Pitfalls

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive Grignard reagent (degraded by moisture or air).- Sterically hindered substrates.- Titrate the Grignard reagent before use.- Use freshly prepared or newly purchased reagent.- Increase reaction temperature and/or time.
Over-addition to Tertiary Alcohol - Highly reactive Grignard reagent (e.g., allyl, benzyl).- Reaction temperature too high during addition or workup.- Maintain a very low reaction temperature (e.g., -78 °C) throughout the addition.[12]- Perform an inverse quench (add the reaction mixture to the quenching solution).
Formation of Side Products - Presence of acidic protons on the substrate (e.g., -OH, -NH, -SH).- Protect acidic functional groups before the Grignard reaction.- Use an extra equivalent of the Grignard reagent to deprotonate the acidic proton.

Table 2: Troubleshooting Guide. A summary of common issues encountered during the Grignard reaction with Weinreb amides and their potential solutions.

Conclusion

The reaction of Grignard reagents with Weinreb benzamides is a highly reliable and versatile method for the synthesis of ketones. Its success is rooted in the formation of a stable, chelated tetrahedral intermediate that effectively prevents the common problem of over-addition.[2][7] The mild reaction conditions, broad functional group tolerance, and the accessibility of the Weinreb amide starting materials make this a superior choice for synthetic chemists in both academic and industrial settings. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can confidently and efficiently construct a wide array of valuable ketone building blocks for their synthetic endeavors.

References

  • S. Nahm, S. M. Weinreb, N-methoxy-n-methylamides as effective acylating agents, Tetrahedron Lett.1981 , 22, 3815. [Link]

  • M. P. Sibi, Chemistry of N-methoxy-N-methylamides. Applications in synthesis. A review, Org. Prep. Proced. Int.1993 , 25, 15-40. [Link]

  • V. R. Pattabiraman, V. V. Sureshbabu, One-pot synthesis of Weinreb amides employing 3,3-dichloro-1,2-diphenylcyclopropene (CPI-Cl) as a chlorinating agent, Synth. Commun.2012 , 42, 789-797. [Link]

  • Wikipedia, Weinreb ketone synthesis. [Link]

  • D. J. Dodsworth, et al., Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control, Org. Lett.2020 , 22, 3334-3338. [Link]

  • A. R. Katritzky, et al., An efficient conversion of carboxylic acids into Weinreb amides, ARKIVOC2002 , (xi), 39-44. [Link]

  • M. A. H. Hyder, et al., Recent Developments in Weinreb Synthesis and their Applications, Int. J. Chem. Sci.2019 , 35(6). [Link]

  • Chemistry Steps, Converting Amides to Aldehydes and Ketones. [Link]

  • T. D. Ashford, et al., Synthesis of a Weinreb Amide Bearing a 9-Fluorenyl Radical Clock, Org. Synth.2024 , 101, 61-82. [Link]

  • Reddit, r/Chempros, Overaddition of grignard to weinreb amide. [Link]

  • YouTube, Grignard reagent reaction with Weinreb amide. [Link]

  • Master Organic Chemistry, Reactions of Grignard Reagents. [Link]

Sources

Method

Application Note: Palladium-Catalyzed Cross-Coupling of Aryl Bromides

This guide is structured as a high-level technical dossier for medicinal chemists and process scientists. It moves beyond basic textbook definitions to address the practical realities of optimizing palladium-catalyzed cr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical dossier for medicinal chemists and process scientists. It moves beyond basic textbook definitions to address the practical realities of optimizing palladium-catalyzed cross-coupling reactions in a drug discovery context.

Target Audience: Medicinal Chemists, Process Development Scientists Focus: Suzuki-Miyaura & Buchwald-Hartwig Protocols Version: 2.0 (Modern Ligand Systems)

Abstract

Aryl bromides represent the "Goldilocks" electrophile in medicinal chemistry: they offer a superior balance of stability and reactivity compared to iodides (too unstable/expensive) and chlorides (often too inert). This application note details optimized workflows for the two most critical C–C and C–N bond-forming reactions: Suzuki-Miyaura and Buchwald-Hartwig couplings. We focus on overcoming common failure modes—steric hindrance, heteroaryl deactivation, and catalyst poisoning—using modern precatalyst architectures and rational ligand design.

Mechanistic Insight & Rational Design

To troubleshoot a failing reaction, one must understand which step of the catalytic cycle is rate-limiting.

The General Catalytic Cycle

The mechanism proceeds through three distinct stages.[1][2] In modern high-turnover catalysts, the Oxidative Addition is often fast for aryl bromides. The bottleneck frequently shifts to Transmetallation (Suzuki) or Reductive Elimination (Buchwald), particularly with bulky substrates.

CatalyticCycle Pd0 Pd(0)L (Active Species) OxAdd Oxidative Addition (Rate limiting for Ar-Cl) Pd0->OxAdd + Ar-Br PdII_ArX L-Pd(II)-Ar(Br) OxAdd->PdII_ArX BaseStep Ligand Exchange / Base Activation PdII_ArX->BaseStep + Base TransMet Transmetallation (Suzuki) Amine Binding (Buchwald) BaseStep->TransMet + R-B(OH)2 or H-NR2 PdII_ArNu L-Pd(II)-Ar(Nu) TransMet->PdII_ArNu RedElim Reductive Elimination (Forms Product) PdII_ArNu->RedElim RedElim->Pd0 - Product (Ar-R)

Figure 1: Generalized catalytic cycle for Pd-catalyzed cross-coupling.[2][3][4][5] Note that the specific order of base involvement varies between Suzuki (activates boronate) and Buchwald (deprotonates amine).

Ligand Selection Strategy

The choice of ligand dictates the steric and electronic environment of the Pd center.

  • Electron-Rich Phosphines (e.g., P(t-Bu)3): Accelerate oxidative addition (push electron density to Pd).

  • Bulky Biaryl Phosphines (Buchwald Ligands): Promote reductive elimination by "squeezing" the product out via steric bulk.

Table 1: Ligand Selection Matrix for Aryl Bromides

Substrate ChallengeRecommended LigandCommercial PrecatalystMechanism of Action
General / Unhindered PPh3, dppfPd(dppf)Cl2Standard bidentate stability.
Sterically Hindered (Ortho-subs) SPhos , XPhos XPhos Pd G3 / G4Biaryl bulk forces reductive elimination.
Primary Amines (Buchwald) BrettPhos BrettPhos Pd G3Prevents binding of two amines (catalyst poisoning).
Secondary Amines (Buchwald) RuPhos RuPhos Pd G3High turnover for bulky amines.
Heterocycles (e.g., Pyridines) XPhos , tBuXPhos tBuXPhos Pd G3Tolerates N-coordination competition.

Experimental Protocols

Protocol A: Robust Suzuki-Miyaura Coupling

Best for: Biaryl synthesis, coupling heteroaryl bromides with boronic acids/esters.

Reagents:

  • Aryl Bromide (1.0 equiv)[6]

  • Boronic Acid/Pinacol Ester (1.2 – 1.5 equiv)

  • Catalyst: XPhos Pd G3 (1–3 mol%) (Preferred over Pd(PPh3)4 for stability)

  • Base: K3PO4 (2.0 equiv) or K2CO3 (3.0 equiv)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Methodology:

  • Setup: Charge a reaction vial with the Aryl Bromide, Boronic Acid, and Base.

  • Catalyst Addition: Add XPhos Pd G3. Note: Modern G3/G4 precatalysts are air-stable solids, allowing benchtop weighing.

  • Degassing: Seal the vial with a septum. Evacuate and backfill with Nitrogen/Argon (3 cycles).[7]

  • Solvent: Add sparged 1,4-Dioxane and Water via syringe.

  • Reaction: Heat to 80–100°C for 2–12 hours.

    • Checkpoint: Monitor by LC-MS.[8] If Ar-Br remains but Boronic acid is consumed, add more Boronic acid (protodeboronation likely occurred).

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over MgSO4.

  • Purification: Flash column chromatography.

Protocol B: Buchwald-Hartwig Amination

Best for: C-N bond formation between aryl bromides and primary/secondary amines.

Reagents:

  • Aryl Bromide (1.0 equiv)[6]

  • Amine (1.2 equiv)[6]

  • Catalyst: RuPhos Pd G3 (for 2° amines) or BrettPhos Pd G3 (for 1° amines) (1–2 mol%)

  • Base: NaOtBu (1.4 equiv) (Standard) or LHMDS (1.5 equiv) (For base-sensitive substrates)

  • Solvent: Anhydrous Toluene or THF

Step-by-Step Methodology:

  • Setup: Flame-dry the reaction vial and cool under Argon.

  • Solids: Add Aryl Bromide, Base (NaOtBu), and Precatalyst inside a glovebox or under rapid Argon flow.

  • Liquids: Add Anhydrous Toluene and the Amine (if liquid) via syringe.

  • Reaction: Heat to 80–110°C .

    • Critical: Stirring must be vigorous as NaOtBu is often insoluble in Toluene.

  • Workup: Filter through a pad of Celite to remove palladium black and salts. Rinse with DCM.

  • Purification: Concentrate and purify via silica gel. Note: Amine products can streak on silica; add 1% Et3N to the eluent.

Experimental Workflow Visualization

Workflow Start Start: Weigh Reagents Inert Inert Atmosphere (N2/Ar Purge) Start->Inert Heat Reaction: 80-100°C, 2-12h Inert->Heat Monitor LC-MS Check Heat->Monitor Monitor->Heat Incomplete Workup Workup: Celite Filter / Extraction Monitor->Workup Complete Purify Purification: Flash Chromatography Workup->Purify Scavenge Opt: Pd Scavenging (SiliaMetS Thiol) Workup->Scavenge High Pd Residue Scavenge->Purify

Figure 2: Standard experimental workflow for Pd-catalyzed coupling, including optional scavenging step.

Troubleshooting & Optimization

Table 2: Common Failure Modes and Solutions

Observation (LC-MS)DiagnosisCorrective Action
Ar-Br remains, no product Catalyst inactive or poisoned.Switch to G3/G4 precatalyst. Ensure rigorous O2 exclusion.
Ar-H (Dehalogenation) Hydride source present; Temp too high.Switch solvent (avoid alcohols). Lower temp. Use milder base (K3PO4).[7]
Ar-Ar (Homocoupling) Oxidative coupling occurring.[9][10][11]Reduce catalyst loading. Degas solvent more thoroughly.
Ar-Br consumed, Boronic Acid remains Protodeboronation of Boronic Acid.Use Boronic Ester (Pinacol). Add Boronic acid in portions.
Black Precipitate (Pd Black) Catalyst decomposition ("Death").Ligand is too weak. Switch to bidentate (dppf) or bulky Buchwald ligand.
Palladium Removal (Safety & Compliance)

For pharmaceutical applications, residual Pd must be <10 ppm.[12]

  • Method 1: SiliaMetS® Thiol or Thiourea scavengers (stir with crude mixture for 1h, then filter).

  • Method 2: Activated Carbon (Darco KB) treatment at 50°C.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link

  • Bruno, N. C., et al. (2013). Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Chemical Science, 4(3), 916-920. Link

  • Yin, L., & Liebscher, J. (2007). Carbon–Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133–173. Link

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Link

Sources

Application

Strategic Functionalization of 3-bromo-4-methoxy-N-methylbenzamide: A Modular Approach

Executive Summary & Scaffold Analysis 3-bromo-4-methoxy-N-methylbenzamide (CAS: 337536-21-7) is a "linchpin" intermediate in medicinal chemistry, particularly for kinase inhibitors and GPCR ligands. Its value lies in its...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scaffold Analysis

3-bromo-4-methoxy-N-methylbenzamide (CAS: 337536-21-7) is a "linchpin" intermediate in medicinal chemistry, particularly for kinase inhibitors and GPCR ligands. Its value lies in its dense functionality :

  • The Bromide (C3): A versatile handle for cross-coupling, yet sterically influenced by the ortho-methoxy group.

  • The Methoxy (C4): An electron-donating group (EDG) that activates the ring but introduces steric bulk at the reaction center.

  • The

    
    -Methyl Amide (C1):  A directing group (DG) for C-H activation and a hydrogen bond donor/acceptor critical for pharmacokinetics.
    

The Challenge: The primary synthetic challenge is the chemoselectivity between the acidic amide proton (


) and the electrophilic bromide. Standard bases can deprotonate the amide, altering solubility and reactivity. Furthermore, the ortho-methoxy group creates a "steric wall" that slows down oxidative addition in palladium-catalyzed cycles.

This guide provides three optimized workflows to overcome these hurdles.

Decision Tree & Reaction Map

The following workflow illustrates the strategic divergence based on the desired modification.

ReactionMap Start 3-bromo-4-methoxy- N-methylbenzamide Decision Target Modification? Start->Decision Suzuki C-C Bond Formation (Biaryl Synthesis) Decision->Suzuki Aryl/Heteroaryl Group Buchwald C-N Bond Formation (Amination) Decision->Buchwald Amine Incorporation Grignard Nucleophilic Addition (Li/Mg Exchange) Decision->Grignard Aldehyde/Ketone/Acid Prod_Suz Biaryl Amide (via SPhos Pd G4) Suzuki->Prod_Suz Steric Control Prod_Buch Anilino-Amide (via BrettPhos) Buchwald->Prod_Buch Chemoselectivity Prod_Grig Functionalized Electrophile (via Turbo-Grignard) Grignard->Prod_Grig Low Temp Exchange

Figure 1: Strategic decision tree for functionalizing the 3-bromo-4-methoxy-N-methylbenzamide scaffold.

Module A: Suzuki-Miyaura Cross-Coupling

Objective: Installation of aryl/heteroaryl groups at C3. Challenge: The ortho-methoxy group hinders the approach of the palladium catalyst.[1] Solution: Use of SPhos or XPhos , electron-rich biaryl phosphine ligands that form a "pocket" to facilitate oxidative addition and reductive elimination in sterically crowded systems.

Protocol A: Sterically Demanding Coupling

Standard conditions often fail to reach full conversion due to catalyst deactivation. This protocol uses a precatalyst to ensure active Pd(0) generation.

Reagents:

  • Substrate: 1.0 equiv

  • Boronic Acid/Ester: 1.2 – 1.5 equiv

  • Catalyst: XPhos Pd G4 (2–5 mol%)

  • Base:

    
     (3.0 equiv, 0.5 M aqueous)
    
  • Solvent: 1,4-Dioxane or THF

Step-by-Step:

  • Charge: In a reaction vial, combine the benzamide substrate (1.0 eq), boronic acid (1.2 eq), and XPhos Pd G4 (0.02 eq).

  • Inertion: Seal the vial and cycle vacuum/Argon (

    
    ) to remove 
    
    
    
    .
  • Solvation: Add degassed 1,4-Dioxane (

    
     concentration relative to substrate).
    
  • Activation: Add degassed

    
     aqueous 
    
    
    
    (3.0 eq).
    • Note: The use of a weak base like phosphate minimizes deprotonation of the amide N-H compared to alkoxides.

  • Reaction: Heat to 80°C for 4–12 hours. Monitor by LCMS.[2]

    • Checkpoint: Look for the disappearance of the bromide peak (M+2 pattern).

  • Workup: Dilute with EtOAc, wash with water.[2]

  • Scavenging (Critical): Treat organic layer with SiliaMetS® Thiol or charcoal to remove residual Pd, which can chelate to the amide product.

Module B: Buchwald-Hartwig Amination

Objective: Substitution of Br with primary or secondary amines.[2] Challenge: The amide N-H is a competing nucleophile (potential for N-arylation of the amide) and can poison the catalyst. Solution: Use BrettPhos (for primary amines) or RuPhos (for secondary amines) with a base that matches the


 constraints.
Protocol B: Chemoselective Amination

This protocol utilizes a "pre-milled" base approach to ensure consistent kinetics.

Reagents:

  • Substrate: 1.0 equiv

  • Amine Partner: 1.2 equiv

  • Catalyst: BrettPhos Pd G4 (for

    
     amines) or RuPhos Pd G4  (for 
    
    
    
    amines) (2–5 mol%)
  • Base:

    
     (3.0 equiv) or NaOtBu (2.0 equiv - use with caution, see note)
    
  • Solvent:

    
    -Amyl Alcohol or Toluene (anhydrous)
    

Step-by-Step:

  • Prep: Dry the substrate and

    
     thoroughly. Water suppresses this reaction.
    
  • Charge: Combine substrate, amine, base, and catalyst in a glovebox or under strict Argon flow.

  • Solvent: Add anhydrous

    
    -Amyl Alcohol. This solvent promotes higher reaction temperatures without high pressure.
    
  • Temperature: Heat to 100°C .

    • Mechanistic Note: If using NaOtBu, the base will deprotonate the amide N-H first. This generates an anionic species.[3] The reaction will still proceed, but you must use 2.2 equiv of base.

      
       is milder and often preferred to avoid this pathway.
      
  • Monitoring: Reaction is typically complete in 2–6 hours.

  • Purification: Flash chromatography. Amine products often streak; add 1%

    
     to the eluent.
    

Module C: Orthogonal Functionalization (Turbo-Grignard)

Objective: Converting the electrophilic bromide into a nucleophilic Grignard species for reaction with aldehydes, ketones, or acid chlorides. Challenge: The acidic N-H proton will quench a standard Grignard reagent immediately. Solution: Use the Knochel Turbo-Grignard (


) in excess. The first equivalent acts as a base (protecting the N-H in situ), and the second equivalent performs the Br-Mg exchange.
Protocol C: The "Sacrificial Base" Method

This avoids the need for a separate protection step (e.g., PMB protection).

Reagents:

  • Substrate: 1.0 equiv

  • Reagent:

    
      (1.3 M in THF) – 2.2 equiv required 
    
  • Electrophile (e.g., Benzaldehyde): 1.5 equiv

  • Solvent: Anhydrous THF

Step-by-Step:

  • Cooling: Dissolve substrate in anhydrous THF (

    
    ) and cool to -20°C .
    
    • Why -20°C? Standard exchange is at -78°C, but the LiCl complex allows higher temperatures, increasing solubility of the amide magnesiate.

  • Deprotonation (Eq 1): Add the first 1.1 equiv of

    
     dropwise. Stir for 5 min.
    
    • Result: Formation of the Magnesium Amide species (

      
      ).
      
  • Exchange (Eq 2): Add the remaining 1.1 equiv of

    
    . Stir at -20°C to 0°C for 30–60 mins.
    
    • Monitoring: Quench a small aliquot with

      
      . Analyze by NMR/MS.
      
      • Success = Deuteration at C3 position.

      • Failure = Starting material (protonated).

  • Electrophile Trapping: Cool back to -20°C (if warmed) and add the electrophile (e.g., aldehyde).

  • Quench: Pour into saturated

    
     solution. This protonates both the alkoxide product and the amide nitrogen, regenerating the 
    
    
    
    -methyl benzamide core.

Comparative Data & Troubleshooting

ParameterSuzuki (Module A)Buchwald (Module B)Turbo-Grignard (Module C)
Primary Risk Steric hindrance at C3Catalyst poisoning by AmideProton quenching by N-H
Key Reagent XPhos / SPhosBrettPhos / RuPhos

(>2 eq)
Temp Range 80–100°C90–110°C-20°C to 0°C
Typical Yield 85–95%70–85%60–80%
Solvent Dioxane/Watert-Amyl AlcoholTHF (Strictly Anhydrous)
Troubleshooting Guide
  • Low Yield in Suzuki: Switch base to

    
     or 
    
    
    
    . The ortho-methoxy group can make the boronate intermediate unstable; adding water (5-10% v/v) helps the transmetallation step.
  • Dehalogenation (H-sub instead of Product): This indicates

    
    -hydride elimination or protodeboronation. Increase catalyst loading and ensure the reaction is strictly oxygen-free.
    
  • Starting Material Recovery in Grignard: The exchange was too slow or the reagents were wet. Ensure the Turbo-Grignard is titrated before use.

References

  • Knochel, P., et al. (2006).[4] Highly Functionalized Magnesium Organometallics via a Halogen–Magnesium Exchange.[5] Angewandte Chemie International Edition.[4] Link

  • Buchwald, S. L., et al. (2008). Ligands for Palladium-Catalyzed Amination Reactions.[6][7] Accounts of Chemical Research. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1][6] Chemical Reviews.[8] Link

  • BenchChem. (2025). Synthetic Methodologies for 3-Bromo-4-methoxy-N-Phenylbenzamide and Its Analogues.Link

  • WuXi AppTec. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?Link

Sources

Method

Application Note: Advanced Lithiation and Substitution Protocols for Bromobenzamides

Executive Summary & Mechanistic Causality Bromobenzamides are highly versatile building blocks in medicinal chemistry and drug development. The presence of both a halogen (bromine) and a Directed Metalation Group (DMG, t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Causality

Bromobenzamides are highly versatile building blocks in medicinal chemistry and drug development. The presence of both a halogen (bromine) and a Directed Metalation Group (DMG, the amide) creates a competitive environment for lithiation. As an application scientist, the primary challenge is controlling chemoselectivity: should the reaction proceed via Halogen-Metal Exchange (HME) or Directed Ortho Metalation (DoM) ?

The divergence between these pathways is not random; it is strictly governed by the causality of base nucleophilicity, steric hindrance, and cryogenic temperature control.

  • Nucleophilic bases (e.g., n-BuLi) preferentially attack the large, polarizable bromine atom, initiating a rapid HME. The foundational work by demonstrated that conducting this exchange at ultra-low temperatures (-100 °C) traps the kinetic aryllithium species, preventing premature electrophilic attack[1].

  • Non-nucleophilic, sterically hindered bases (e.g., LDA) avoid the bromine atom entirely. Instead, the amide oxygen coordinates the lithium atom, directing the base to deprotonate exclusively at the ortho position. comprehensively established this tertiary amide DoM strategy for polysubstituted aromatics[2].

Pathway A: Halogen-Metal Exchange (HME) and Parham Cyclization

When treating an N-acyl-o-bromobenzamide with n-BuLi, the bromine is rapidly exchanged for lithium. The resulting o-lithiobenzamide can undergo an intramolecular nucleophilic attack on the acyl group—a process known as the Parham cyclization. leveraged this mechanism as a highly efficient route to 3-alkylidenephthalimidines and isoindolinones[3].

Causality & Experience

The critical parameter for HME is temperature. The exchange is extremely fast, even at -100 °C. By keeping the reaction at -100 °C during the addition of n-BuLi, we prevent the highly reactive aryllithium from prematurely attacking the amide carbonyl before the molecule adopts the optimal reactive conformation[1]. Warming the reaction slowly to -78 °C then provides the precise activation energy required for the cyclization.

Protocol A: Synthesis of 3-Alkylidenephthalimidines via HME

Scale: 10 mmol

  • Preparation: Flame-dry a 100 mL Schlenk flask under argon. Add N-acyl-2-bromobenzamide (10 mmol) and anhydrous THF (50 mL).

  • Cryogenic Cooling: Submerge the flask in a liquid nitrogen/ethanol bath and allow the internal temperature to equilibrate to -100 °C.

  • Lithiation: Dropwise add n-BuLi (2.2 equiv, 2.5 M in hexanes) over 15 minutes down the side of the flask to pre-cool the reagent. The first equivalent acts as a sacrificial base for the amide NH; the second triggers the HME.

  • Equilibration: Stir at -100 °C for 30 minutes to ensure complete bromine-lithium exchange.

  • Cyclization: Remove the liquid nitrogen bath and transfer the flask to a dry ice/acetone bath (-78 °C). Allow the reaction to slowly warm to room temperature over 2 hours.

  • Quench & Workup: Quench with saturated aqueous NH₄Cl (20 mL). Extract with EtOAc (3 x 30 mL), wash with brine, dry over MgSO₄, and concentrate under reduced pressure.

Self-Validating Checkpoints:

  • Visual: Upon addition of n-BuLi, the solution transitions to a deep yellow/orange, indicating aryllithium formation. A fade in color during warming indicates successful intramolecular cyclization.

  • Analytical: Before warming, quench a 0.1 mL aliquot in CD₃OD. GC-MS analysis should reveal the exact mass of the debrominated, deuterated benzamide, confirming complete HME prior to cyclization.

Pathway B: Directed Ortho Metalation (DoM)

If the synthetic goal is to elaborate the aromatic ring while retaining the bromine atom for downstream cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig), DoM is the required pathway.

Causality & Experience

To prevent HME, a non-nucleophilic base like Lithium Diisopropylamide (LDA) must be utilized. The bulky diisopropyl groups sterically block the nitrogen lone pair from attacking the bromine, restricting its reactivity to acid-base deprotonation. The tertiary amide acts as a powerful DMG, coordinating the lithium and directing deprotonation to the adjacent carbon[2].

Protocol B: Ortho-Lithiation of Bromobenzamides Retaining the Halogen

Scale: 10 mmol

  • Base Generation: Flame-dry a Schlenk flask under argon. Add anhydrous diisopropylamine (11 mmol) and anhydrous THF (40 mL). Cool to -78 °C. Dropwise add n-BuLi (11 mmol, 2.5 M in hexanes) and stir for 15 minutes to generate LDA.

  • Metalation: Add a solution of N,N-diethyl-3-bromobenzamide (10 mmol) in THF (10 mL) dropwise at -78 °C.

  • Maturation: Stir at -78 °C for 1 hour. The tertiary amide directs the lithium to the ortho position without disturbing the C-Br bond.

  • Electrophilic Quench: Add the desired electrophile (e.g., TMSCl or DMF, 12 mmol) neatly or as a THF solution.

  • Completion: Stir for 1 hour at -78 °C, then allow to warm to room temperature.

  • Workup: Quench with deionized water (20 mL), extract with Et₂O (3 x 30 mL), dry over Na₂SO₄, and concentrate.

Self-Validating Checkpoints:

  • Visual: The generation of LDA is colorless, but upon addition of the bromobenzamide, a distinct color change (often deep red) occurs due to the highly conjugated lithiated intermediate.

  • Analytical: Quenching an aliquot with D₂O followed by NMR will show >95% deuterium incorporation at the ortho position, with the C-Br bond remaining intact (detectable via the characteristic M / M+2 isotope pattern in MS).

Quantitative Data Summary

The following table summarizes the divergent parameters and expected outcomes for both lithiation protocols.

ParameterHalogen-Metal Exchange (HME)Directed Ortho Metalation (DoM)
Primary Reagent n-BuLi or sec-BuLiLDA or TMP-Zincates
Optimal Temperature -100 °C to -78 °C-78 °C to -20 °C
Reactive Intermediate Aryllithium (Bromine displaced)Ortho-lithiated arene (Bromine retained)
Typical Electrophile Internal acyl/ester (Parham)External (MeI, TMSCl, DMF, B(OMe)₃)
Expected Yield Range 65% – 90%70% – 95%
Primary Application Polycyclic heterocycles (Isoindolinones)Polysubstituted building blocks

Mechanistic Workflow Visualization

G Precursor Bromobenzamide Precursor HME Halogen-Metal Exchange (n-BuLi, -100 °C) Precursor->HME Nucleophilic Base DoM Directed Ortho Metalation (LDA, -78 °C) Precursor->DoM Non-Nucleophilic Base Lithio1 o-Lithiobenzamide (Transient Anion) HME->Lithio1 Lithio2 Lithio-bromobenzamide (Br Retained) DoM->Lithio2 Parham Parham Cyclization (Intramolecular) Lithio1->Parham Subst Electrophilic Quench (Intermolecular) Lithio2->Subst Product1 Phthalimidines / Isoindolinones Parham->Product1 Product2 Functionalized Bromobenzamides Subst->Product2

Divergent lithiation pathways for bromobenzamides based on base selection.

References

  • Parham, W. E.; Jones, L. D.; Sayed, Y. A. "Selective lithiation of bromoarylalkanoic acids and amides at low temperature. Preparation of substituted arylalkanoic acids and indanones." The Journal of Organic Chemistry 1976, 41 (7), 1184–1186. URL:[Link]

  • Snieckus, V. "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews 1990, 90 (6), 879-933. URL:[Link]

  • Hendi, M.; Natalie, K. J.; Hendi, S. B.; Campbell, J. A.; Greenwood, T. D.; Wolfe, J. F. "Aromatic heteroannulation via ortho lithiation-cyclization of N-acyl-2-bromobenzamides." Tetrahedron Letters 1989, 30 (3), 275-278. URL:[Link]

Sources

Application

Precision Synthesis of Biaryl Amides via Suzuki-Miyaura Coupling

Executive Summary Biaryl carboxamides are privileged structures in medicinal chemistry, appearing frequently in kinase inhibitors (e.g., PARP inhibitors) and immunomodulators. However, the synthesis of these motifs from...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Biaryl carboxamides are privileged structures in medicinal chemistry, appearing frequently in kinase inhibitors (e.g., PARP inhibitors) and immunomodulators. However, the synthesis of these motifs from 3-bromobenzamide presents specific challenges often overlooked in general texts: the Lewis-basic primary amide can poison palladium catalysts, and the acidic N-H protons (


 in DMSO) can interfere with base-sensitive transmetallation cycles.

This guide provides a self-validating , field-proven protocol for the Suzuki-Miyaura cross-coupling of 3-bromobenzamide. We present two distinct methodologies: Method A (Standard) for robust, cost-effective synthesis, and Method B (High-Performance) utilizing Buchwald G2 precatalysts for sterically demanding or heteroaryl partners.

Mechanistic Insight & Catalyst Selection

To ensure reproducibility, one must understand the failure modes. In the coupling of 3-bromobenzamide, the primary failure mode is catalyst deactivation via amide coordination to the Pd(II) intermediate, or protodeboronation of the boronic acid partner due to non-optimal pH control.

The Catalytic Cycle

The following diagram illustrates the standard cycle, highlighting the critical "Amide Interference" pathway that necessitates specific ligand choices.

SuzukiCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + 3-Bromobenzamide AmideComplex OFF-CYCLE: Pd-Amide Coordination OxAdd->AmideComplex Amide Interference TransMet Transmetallation (Base Activation) OxAdd->TransMet + Ar-B(OH)2 / Base AmideComplex->OxAdd Heat/Ligand Bulk RedElim Reductive Elimination (Product Release) TransMet->RedElim Pd(II) Intermediate RedElim->Pd0 - Product

Figure 1: Catalytic cycle showing the off-cycle trap caused by amide coordination.

Strategic Workflow: Method Selection

Do not default to a single set of conditions. Use this decision matrix to select the appropriate protocol based on your boronic acid partner.

DecisionTree Start Partner Boronic Acid? Simple Phenyl / e- Rich Aryl Start->Simple Complex Heteroaryl / Ortho-Subst. Start->Complex MethodA METHOD A: Pd(dppf)Cl2 / Na2CO3 Dioxane/H2O Simple->MethodA MethodB METHOD B: XPhos Pd G2 / K3PO4 THF/H2O Complex->MethodB

Figure 2: Workflow for selecting the optimal catalytic system.

Experimental Protocols

Method A: The "Workhorse" Protocol (Pd-dppf)

Best for: Scale-up (>1g), simple aryl boronic acids, cost-sensitive projects.

Reagents:

  • 3-Bromobenzamide (1.0 equiv)[1]

  • Aryl Boronic Acid (1.2 equiv)[2]

  • Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%)

  • Base: Na₂CO₃ (2.0 equiv, 2M aqueous solution)

  • Solvent: 1,4-Dioxane (degassed)

Procedure:

  • Setup: Charge a reaction vial with 3-bromobenzamide (200 mg, 1.0 mmol), aryl boronic acid (1.2 mmol), and Pd(dppf)Cl₂·DCM (24 mg, 0.03 mmol).

  • Inertion: Seal the vial and purge with Nitrogen/Argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and 2M aq. Na₂CO₃ (1.0 mL).

  • Reaction: Heat to 90°C for 4–12 hours.

    • Self-Validation Step: Pull a 20 µL aliquot at 1 hour. Dilute in MeCN. Inject on HPLC. If conversion <10%, increase temp to 100°C.

  • Workup: Cool to RT. Dilute with EtOAc (20 mL) and Water (20 mL). Separate phases. Extract aqueous layer 2x with EtOAc.

  • Purification: The amide product is polar. Use a gradient of 0–80% EtOAc in Hexanes (or DCM/MeOH if very polar) on silica gel.

Method B: The "High-Fidelity" Protocol (XPhos Pd G2)

Best for: Heterocycles (pyridines, indoles), sterically hindered partners, and library synthesis.

Rationale: The XPhos ligand is bulky and electron-rich, facilitating oxidative addition and preventing the primary amide from binding to the Pd center [1, 2]. The G2 precatalyst ensures a defined 1:1 Pd:Ligand ratio, eliminating induction periods.

Reagents:

  • 3-Bromobenzamide (1.0 equiv)[1]

  • Heteroaryl Boronic Acid (1.3 equiv)

  • Catalyst: XPhos Pd G2 (1-2 mol%)

  • Base: K₃PO₄ (2.5 equiv, 0.5M aqueous)

  • Solvent: THF or Toluene (degassed)

Procedure:

  • Setup: Charge vial with 3-bromobenzamide (1.0 mmol), boronic acid (1.3 mmol), and XPhos Pd G2 (15 mg, 0.02 mmol).

  • Inertion: Evacuate and backfill with Argon (3 cycles).

  • Solvent Addition: Add degassed THF (3 mL) and 0.5M aq. K₃PO₄ (5 mL).

  • Reaction: Stir vigorously at 60°C (mild heating) for 2–4 hours.

    • Note: XPhos is highly active; excessive heat (>100°C) can lead to dehalogenation byproducts.

  • Workup: Standard EtOAc extraction.

  • Purification: Recrystallization from EtOH/Water is often possible for these biaryls due to the high crystallinity of the benzamide motif.

Performance Data & Scope

The following data summarizes the expected performance of these protocols based on internal validation standards.

EntryBoronic Acid PartnerMethodTime (h)Isolated YieldNotes
1 Phenylboronic acidA492%Standard benchmark.
2 4-Fluorophenylboronic acidA488%High crystallinity product.
3 3-Pyridylboronic acidB 285%Method A yields <40% due to N-coordination.
4 2-Methoxy-phenylboronic acidB 681%Steric hindrance requires XPhos.
5 Indole-5-boronic acidB 379%Protodeboronation is the main side reaction.

Troubleshooting & Optimization (Self-Validating System)

To ensure this protocol works in your hands, utilize these checkpoints:

  • The "Black Precipitate" Check:

    • Observation: If the reaction mixture turns black immediately upon heating, your Pd is aggregating (Pd-black formation).

    • Solution: Your solvent was not degassed sufficiently. Repeat with rigorous Argon sparging.

  • The "Stalled Conversion" Check:

    • Observation: HPLC shows 50% SM remaining after 4 hours.

    • Solution: Add 1.0 equiv of fresh boronic acid. Boronic acids can degrade (protodeboronation) faster than the coupling occurs in aqueous base.

  • Solubility Issues:

    • 3-Bromobenzamide has poor water solubility [3].[1][3] If the reaction is a thick slurry, add n-Butanol as a co-solvent (10% v/v) to improve homogeneity without inhibiting the catalyst.

References

  • Buchwald, S. L., et al. "A highly efficient precatalytic system (XPhos‐PdG2) for the Suzuki–Miyaura cross‐coupling."[4] Journal of the American Chemical Society.[5]

  • Sigma-Aldrich. "XPhos Pd G2 Application Note for Suzuki Coupling."

  • ChemicalBook. "3-Bromobenzamide Properties and Solubility Data."

  • Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting NMR Signal Broadening in Substituted Benzamides

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals encountering anomalous Nuclear Magnetic Resonance (NMR) spectral data—specifically broad,...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals encountering anomalous Nuclear Magnetic Resonance (NMR) spectral data—specifically broad, unresolved, or "missing" peaks—when analyzing 3-bromo-4-methoxy-N-methylbenzamide and related secondary amides.

Below, we dissect the quantum mechanical and thermodynamic causes of these phenomena and provide self-validating experimental protocols to rescue your spectral data.

Diagnostic Workflow

Before altering your sample or instrument parameters, it is critical to isolate the physical cause of the line broadening. The diagram below outlines the logical troubleshooting pathway for N-methylbenzamides.

Workflow A Broad Peaks Observed in 3-bromo-4-methoxy- N-methylbenzamide B Identify Affected Proton Signals A->B C1 N-H Proton (δ 6.0 - 8.5 ppm) B->C1 C2 N-CH3 & Aromatic Protons (δ 2.8 - 3.2 & 7.0 - 8.0 ppm) B->C2 D1 Cause: 14N Quadrupolar Relaxation & Exchange C1->D1 D2 Cause: Restricted C-N Bond Rotation (Rotamers) C2->D2 E1 Protocol: D2O Shake (H/D Exchange) D1->E1 E2 Protocol: Variable Temp (VT) NMR D2->E2 F1 Result: Peak Disappears E1->F1 F2 Result: Peaks Coalesce into Sharp Singlets E2->F2

Workflow for diagnosing and resolving broad NMR peaks in N-methylbenzamides.

Frequently Asked Questions (Mechanistic Analysis)

Q1: Why are the N-methyl and specific aromatic proton signals broad in my ¹H NMR spectrum?

A: The broadening of the N-methyl (


) and ortho-aromatic protons is a classic manifestation of restricted rotation  around the amide C–N bond.

In 3-bromo-4-methoxy-N-methylbenzamide, the lone pair of electrons on the amide nitrogen delocalizes into the carbonyl


-system. This resonance stabilization grants the C–N bond partial double-bond character, creating a significant rotational energy barrier (typically 15–20 kcal/mol)[1]. At room temperature (298 K), the rate of rotation around this bond is comparable to the NMR timescale. Consequently, the spectrometer detects a mixture of cis and trans conformers (rotamers) undergoing intermediate exchange, which causes the N-methyl signal to appear as a broad hump or two poorly resolved singlets[2].

Because the carbonyl oxygen and the N-methyl group exert different anisotropic shielding effects on the adjacent aromatic ring, the aromatic protons ortho to the amide group (H2 and H6) may also exhibit line broadening.

Q2: Why is the N-H proton signal exceptionally broad, almost blending into the baseline?

A: Unlike the N-methyl group, the N-H proton suffers from quadrupolar relaxation . The


 nucleus has a nuclear spin of 

and possesses a quadrupole moment. The asymmetric electronic environment of the amide bond generates an electric field gradient that interacts with this quadrupole moment, causing the

nucleus to undergo rapid spin-lattice relaxation.

This rapid relaxation effectively "decouples" the nitrogen from the attached proton, but at an intermediate rate that smears the N-H proton signal into a very broad, featureless peak. Furthermore, the N-H proton is acidic and can undergo chemical exchange with trace moisture in the solvent, compounding the broadening effect[2].

Q3: How do the 3-bromo and 4-methoxy substituents influence this phenomenon?

A: The substituents directly impact the electronic and steric landscape of the molecule:

  • Electronic (4-Methoxy): The strongly electron-donating methoxy group at the para position pushes electron density into the aromatic ring, which can conjugate with the carbonyl carbon. This subtly alters the electron density at the amide bond, modulating the C–N rotational barrier.

  • Steric (3-Bromo): The bulky bromine atom at the meta position breaks the symmetry of the aromatic ring. This steric bulk can differentially stabilize one rotamer over the other, leading to an unequal population of cis and trans isomers. This is why you may observe asymmetric broad peaks or a major/minor isomer ratio at room temperature rather than a perfectly symmetrical broad peak.

Mechanism R1 Rotamer A (cis) Slow Exchange at 25°C TS C-N Partial Double Bond (Resonance Barrier ~15-20 kcal/mol) R1->TS NMR Timescale Heat Apply Heat (VT-NMR) Fast Exchange at 80°C R1->Heat R2 Rotamer B (trans) Slow Exchange at 25°C TS->R2 R2->Heat Coal Time-Averaged Signal (Sharp Peak) Heat->Coal Coalescence

Thermodynamic mechanism of restricted amide bond rotation and VT-NMR coalescence.

Quantitative Data Summary

To aid in spectral interpretation, the table below summarizes the expected ¹H NMR behavior for 3-bromo-4-methoxy-N-methylbenzamide under standard and troubleshooting conditions.

Proton AssignmentApprox. Chemical Shift (δ, ppm)*Peak Shape at 25 °CPeak Shape at 80 °C (VT-NMR)Post-D₂O Shake ResultPrimary Cause of Broadening
N-CH₃ ~2.80 – 3.00Broad singlet / Two unequal singletsSharp singletNo changeRestricted C–N rotation
O-CH₃ ~3.90Sharp singletSharp singletNo changeNone (Freely rotating)
N-H ~6.00 – 6.50Very broad humpBroad hump (Unchanged)Peak disappears ¹⁴N Quadrupolar relaxation & exchange
Ar-H2 (ortho to amide)~7.80Broad doublet / MultipletSharp doublet (

Hz)
No changeRestricted C–N rotation
Ar-H6 (ortho to amide)~7.60Broad doublet / MultipletSharp doublet of doubletsNo changeRestricted C–N rotation
Ar-H5 (ortho to methoxy)~6.90Sharp doublet (

Hz)
Sharp doubletNo changeNone (Distant from amide)

*Note: Exact chemical shifts will vary slightly depending on the solvent used (e.g., CDCl₃ vs. DMSO-d₆).

Experimental Troubleshooting Protocols

To validate your structure and resolve the spectral ambiguities, execute the following self-validating protocols.

Protocol A: Variable Temperature (VT) NMR

Objective: Overcome the C–N rotational energy barrier to induce fast exchange on the NMR timescale, forcing the rotamer signals to coalesce into a single, sharp time-averaged peak[2].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve ~10–15 mg of 3-bromo-4-methoxy-N-methylbenzamide in 0.6 mL of a high-boiling deuterated solvent (e.g., DMSO-d₆, b.p. 189 °C, or Toluene-d₈). Do not use CDCl₃, as its low boiling point (61 °C) restricts the temperature range.

  • Baseline Acquisition: Insert the sample and acquire a standard ¹H NMR spectrum at 25 °C. Ensure the probe is properly tuned and shimmed.

  • Heating: Incrementally increase the probe temperature in 15 °C steps (e.g., 40 °C, 55 °C, 70 °C, 85 °C).

  • Equilibration: At each temperature step, allow the sample to thermally equilibrate for a strict minimum of 5 to 10 minutes .

  • Re-calibration: Re-tune the probe and re-shim the Z1/Z2 gradients at each new temperature, as solvent density changes with heat.

  • Acquisition & Analysis: Acquire a spectrum at each step. Observe the N-CH₃ region (~2.9 ppm).

    • Self-Validation Checkpoint: If the broad N-CH₃ hump sharpens into a pristine singlet at 85 °C, the broadening is definitively caused by restricted rotation. If the peak remains broad, the issue is likely external (e.g., paramagnetic impurities, sample aggregation, or poor shimming). To verify instrument resolution, check the residual solvent peak; if the solvent peak is sharp but the analyte peak is broad, the instrument is fine.

Protocol B: Hydrogen-Deuterium (H/D) Exchange ("D₂O Shake")

Objective: Unambiguously identify the N-H proton by exploiting its acidity and exchangeability with deuterium[2].

Step-by-Step Methodology:

  • Baseline Acquisition: Acquire a standard ¹H NMR spectrum of your sample in CDCl₃ or DMSO-d₆. Identify the suspected broad N-H peak (typically 6.0–8.5 ppm).

  • Deuterium Addition: Remove the NMR tube from the spectrometer. Using a clean glass pipette, add exactly 1 to 2 drops of Deuterium Oxide (D₂O) directly into the sample.

  • Agitation: Cap the tube tightly and vigorously shake it for 30 to 60 seconds. This maximizes the surface area between the organic and aqueous phases, facilitating the chemical exchange:

    
    .
    
  • Phase Separation: If using CDCl₃, allow the tube to stand for 2 minutes until the D₂O droplets float to the top (CDCl₃ is denser than water). If using DMSO-d₆, the solution will remain miscible.

  • Re-Acquisition: Re-insert the tube, re-shim (crucial due to the addition of water), and acquire a new ¹H NMR spectrum.

    • Self-Validation Checkpoint: The target broad peak at 6.0–8.5 ppm should completely disappear or significantly diminish. Simultaneously, a new sharp peak corresponding to HOD will appear (at ~4.7 ppm in CDCl₃ or ~3.3 ppm in DMSO-d₆). If the suspected peak does not disappear, it is likely an aromatic proton that was misassigned, and you must re-evaluate your spectral integration.

References

  • Nanalysis. "Using NMR to observe the restricted rotation in amide bonds." Nanalysis Blog, March 20, 2023.[Link]

  • Hebrew University of Jerusalem. "Nitrogen NMR." The NMR Lab at the Institute of Chemistry.[Link]

Sources

Optimization

Technical Support Center: Optimizing Grignard Additions to Weinreb Amides

Welcome to our dedicated technical support center for the Weinreb-Nahm ketone synthesis. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you overcome common chall...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for the Weinreb-Nahm ketone synthesis. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you overcome common challenges and maximize the yield and purity of your ketone products. This guide is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using a Weinreb amide over other acylating agents like esters or acid chlorides?

The principal advantage of the Weinreb-Nahm amide lies in its ability to prevent the common problem of over-addition that plagues reactions with other acylating agents.[1][2] When a Grignard reagent reacts with an ester or acid chloride, the initially formed ketone is often more reactive than the starting material. This leads to a second nucleophilic attack on the ketone, resulting in the formation of a tertiary alcohol as a byproduct.[2][3]

The Weinreb amide, on the other hand, forms a stable tetrahedral intermediate upon addition of the Grignard reagent.[1][4][5] This stability is attributed to the chelation of the magnesium ion by the methoxy and carbonyl oxygen atoms.[1][4] This chelated intermediate is stable at low temperatures and only collapses to the ketone upon acidic workup, thus preventing the unwanted second addition of the Grignard reagent.[5][6][7]

Q2: I followed a standard procedure, but my yield is very low. What are the most likely reasons?

Low yields in Grignard reactions are most often traced back to two critical factors: the quality and concentration of the Grignard reagent itself, and the presence of moisture or other protic sources in the reaction.[8] Grignard reagents are highly reactive and will be quenched by even trace amounts of water, air (oxygen), or acidic protons.[8][9][10] Furthermore, the actual concentration of commercially available or self-prepared Grignard reagents can differ from the stated value, leading to incorrect stoichiometry.[8]

Q3: What causes the formation of the tertiary alcohol byproduct even when using a Weinreb amide?

While Weinreb amides are designed to prevent over-addition, the formation of a tertiary alcohol can still occur if the reaction conditions are not carefully controlled. The key is the stability of the tetrahedral intermediate. If the reaction temperature is too high, this intermediate can break down prematurely to form the ketone in the presence of unreacted Grignard reagent, leading to a second addition.[6][11] An excessive amount of the Grignard reagent can also increase the likelihood of this side reaction.[11]

Q4: How can I be certain that my Grignard reagent is active and at the correct concentration?

The most reliable method is to titrate the Grignard reagent just before use.[8] This will give you the precise molarity of the active Grignard species, allowing for accurate stoichiometric control of your reaction. A common and straightforward method for titration involves using a solution of iodine in THF.

Troubleshooting Guide: From Low Yields to Pure Products

Problem 1: Low or No Conversion of the Weinreb Amide

This is a common issue that typically points to a problem with the Grignard reagent or the reaction setup.

  • Possible Cause A: Inactive or Incorrectly Quantified Grignard Reagent

    • Expert Analysis: The Grignard reagent is the heart of this reaction. Its potency can be compromised by improper storage, exposure to air and moisture, or simply degradation over time.[8] Relying on the concentration stated on a commercial bottle is often a source of error.

    • Solution: Always titrate your Grignard reagent before use. This is a non-negotiable step for reproducible and high-yielding reactions.

      Protocol: Titration of Grignard Reagents with Iodine

      • Preparation: Under an inert atmosphere (Nitrogen or Argon), dissolve a known quantity of iodine (e.g., 50 mg) in anhydrous THF (e.g., 2 mL) in a flame-dried flask. The solution will be a dark brown color.

      • Cooling: Cool the iodine solution to 0 °C in an ice bath.

      • Titration: Slowly add the Grignard reagent solution dropwise from a syringe while stirring vigorously.

      • Endpoint: The endpoint is reached when the brown/yellow color of the iodine disappears, and the solution becomes colorless.

      • Calculation: Record the volume of the Grignard reagent added. The molarity can be calculated based on the 1:1 stoichiometry between the Grignard reagent and iodine.

  • Possible Cause B: Contamination with Water or Air

    • Expert Analysis: Grignard reagents are potent bases and will react readily with any source of protons, most commonly water.[12] They also react with oxygen.[8] This not only consumes the reagent but can also lead to side products.

    • Solution:

      • Glassware: All glassware must be rigorously dried, either in an oven at >120 °C for several hours or by flame-drying under vacuum and cooling under an inert atmosphere.[13]

      • Solvents: Use anhydrous solvents. Solvents from a solvent purification system (SPS) are ideal.[6] If using bottled anhydrous solvents, ensure the seal has not been compromised.

      • Inert Atmosphere: The reaction must be conducted under a positive pressure of an inert gas like nitrogen or argon.

  • Possible Cause C: Suboptimal Reaction Temperature

    • Expert Analysis: While low temperatures are crucial to stabilize the tetrahedral intermediate, the initial addition of the Grignard reagent may require a specific temperature range to proceed at a reasonable rate. For some sterically hindered substrates or less reactive Grignard reagents, extremely low temperatures (-78 °C) might slow the reaction down excessively.

    • Solution: The optimal temperature is substrate-dependent. A common starting point is to perform the Grignard addition at 0 °C or -20 °C.[14][15] If no reaction is observed, allowing the reaction to slowly warm to room temperature can sometimes be beneficial, but this must be monitored carefully to avoid over-addition.[16]

Problem 2: Significant Formation of Tertiary Alcohol (Over-addition)

This indicates that the ketone is being formed in the presence of active Grignard reagent.

  • Possible Cause A: Unstable Tetrahedral Intermediate due to High Temperature

    • Expert Analysis: The chelated tetrahedral intermediate's stability is temperature-dependent. At higher temperatures, it can collapse to the ketone, which is then immediately trapped by another equivalent of the Grignard reagent.[6][11]

    • Solution:

      • Maintain a low temperature (typically between -78 °C and 0 °C) throughout the addition of the Grignard reagent.[6]

      • Add the Grignard reagent slowly and dropwise to ensure that the internal temperature of the reaction does not rise significantly.

  • Possible Cause B: Inappropriate Quenching Procedure

    • Expert Analysis: A standard quench where an aqueous solution is added to the reaction mixture can create localized "hot spots" of high temperature and concentration, potentially causing the breakdown of the intermediate and subsequent over-addition before all the Grignard reagent is neutralized.

    • Solution: The "Inverse Quench"

      • Instead of adding the quenching solution to the reaction flask, transfer the entire cold reaction mixture slowly via a cannula or dropping funnel into a separate flask containing a vigorously stirred, cold quenching solution (e.g., saturated aqueous ammonium chloride).[6][8] This ensures that each drop of the reaction mixture is immediately quenched, minimizing the chance of side reactions.

Problem 3: Complex Product Mixture and Difficult Purification

This can be due to a variety of side reactions or an inefficient work-up procedure.

  • Possible Cause A: Side Reactions from Grignard Basicity

    • Expert Analysis: Grignard reagents are strong bases. If your Weinreb amide or Grignard reagent has acidic protons (e.g., α-protons to a carbonyl), an acid-base reaction can compete with the desired nucleophilic addition.

    • Solution: For substrates prone to enolization, consider using additives like cerium(III) chloride (CeCl₃). The use of CeCl₃ can generate a more nucleophilic and less basic organocerium reagent in situ, which can suppress enolization and other base-catalyzed side reactions.[8][17]

  • Possible Cause B: Ineffective Work-up and Extraction

    • Expert Analysis: The work-up procedure is critical for removing magnesium salts and other impurities. Emulsions can form, leading to product loss.

    • Solution:

      • Quenching: Use a saturated aqueous solution of ammonium chloride (NH₄Cl) for quenching. It is generally preferred over strong acids, which can sometimes promote side reactions with the ketone product.[8]

      • Extraction: Ensure thorough extraction of the aqueous layer with a suitable organic solvent (e.g., diethyl ether, ethyl acetate). Perform multiple extractions (at least 3) to maximize the recovery of your product.[8]

      • Washing: Wash the combined organic layers with brine to help remove residual water and break up emulsions.

Visualizing the Process

The Weinreb-Nahm Ketone Synthesis Mechanism

Caption: Mechanism of the Weinreb ketone synthesis.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed Check_Grignard Is Grignard Reagent Quality Confirmed? Start->Check_Grignard Titrate Action: Titrate Grignard Reagent Check_Grignard->Titrate No Check_Conditions Are Reaction Conditions Anhydrous? Check_Grignard->Check_Conditions Yes Titrate->Check_Conditions Dry_System Action: Flame-dry glassware, use anhydrous solvents Check_Conditions->Dry_System No Check_Temp Is Reaction Temperature Optimal? Check_Conditions->Check_Temp Yes Dry_System->Check_Temp Adjust_Temp Action: Adjust temperature (-20°C to 0°C) Check_Temp->Adjust_Temp No Check_Workup Is Over-addition or Poor Workup the Issue? Check_Temp->Check_Workup Yes Adjust_Temp->Check_Workup Improve_Workup Action: Use inverse quench, check extraction Check_Workup->Improve_Workup Yes Success Yield Improved Check_Workup->Success No, problem solved Improve_Workup->Success

Caption: A logical workflow for troubleshooting low yields.

Data Summary: Impact of Reaction Parameters

ParameterConditionExpected Outcome on Yield/PurityRationale
Temperature Addition at -78°C to 0°CHigh purity, prevents over-additionStabilizes the tetrahedral intermediate, preventing premature collapse to the ketone.[6]
Reaction at > Room TempIncreased risk of over-addition and side reactionsThe chelated intermediate becomes less stable at higher temperatures.[11]
Solvent Ethereal (THF, Diethyl Ether)Generally high yieldsEthers solvate the magnesium center, stabilizing the Grignard reagent.[6][10][18]
Toluene, CH₃CNCan be effective, sometimes superiorSolvent choice can influence aggregation state and reactivity of the organomagnesium species.[11][17]
Grignard Stoich. 1.1 - 1.5 equivalentsOptimal for high conversion and purityA slight excess drives the reaction to completion without a large excess causing over-addition.[11]
> 2.0 equivalentsHigh risk of tertiary alcohol formationIncreases the probability of the ketone reacting with excess Grignard reagent.[6][11]
Additives LiClCan improve solubility and reactivityForms "turbo-Grignard" reagents which can be more reactive and prevent aggregation.[17][19]
CeCl₃Suppresses side reactions (e.g., enolization)Forms a less basic, more nucleophilic organocerium reagent in situ.[8][17]

References

  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. [Link]

  • Ghavimi, H., & Hashemzadeh, M. (2020). Synthesis of biaryl ketones by arylation of Weinreb amides with functionalized Grignard reagents under thermodynamic control vs. kinetic control of N,N-Boc2-amides. Organic & Biomolecular Chemistry, 18(17), 3349-3354. [Link]

  • Schüler, P., et al. (2022). Direct Addition of Grignard Reagents to Aliphatic Carboxylic Acids Enabled by Bulky turbo-Organomagnesium Anilides. Chemistry – A European Journal, 28(10), e202104193. [Link]

  • Nakajima, R., et al. (2021). (E)-Selective Weinreb Amide–type Horner–Wadsworth–Emmons Reaction. ChemRxiv. [Link]

  • Wikipedia contributors. (2023, December 29). Weinreb ketone synthesis. In Wikipedia, The Free Encyclopedia. [Link]

  • Balkenhohl, M., & Knochel, P. (2020). Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control vs. Kinetic Control of N,N-Boc2-Amides. RSC.org. [Link]

  • Miyazawa, E., et al. (2022). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. The Journal of Organic Chemistry, 87(17), 11537-11548. [Link]

  • Chemistry Steps. (2024). Converting Amides to Aldehydes and Ketones. [Link]

  • Reddit. (2025). r/Chempros - Overaddition of grignard to weinreb amide. [Link]

  • ResearchGate. (2019). Optimization of the Grignard reagent formation. [Link]

  • Chemistry LibreTexts. (2024). The Grignard Reaction (Experiment). [Link]

  • O'Brien, C. J., et al. (2016). Tertiary amine synthesis via reductive coupling of amides with Grignard reagents. Nature Communications, 7, 1-8. [Link]

  • Reddit. (2021). r/Chempros - Grignard Formation - Troubleshooting and Perfecting. [Link]

  • Sciencemadness.org. (2021). Question about Grignard reaction. [Link]

  • Organic Syntheses. (n.d.). Procedure. [Link]

  • YouTube. (2022). Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. [Link]

  • Common Organic Chemistry. (n.d.). Grignard Reaction (RMgX + Weinreb Amide). [Link]

  • ResearchGate. (n.d.). Review articles in CHELATING AGENTS. [Link]

  • Wikipedia contributors. (2024, February 19). Grignard reagent. In Wikipedia, The Free Encyclopedia. [Link]

  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents. [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]

  • BYJU'S. (n.d.). Grignard Reagent. [Link]

  • American Chemical Society. (2000). Weinreb amides. pubs.acs.org. [Link]

  • Google Patents. (n.d.).
  • Jasperse, J. (n.d.). Grignard Reaction. Chem 355. [Link]

  • Hoo Chemtec. (2025). Chelating Agents: Properties, Mechanisms and Applications. [Link]

  • Chemistry LibreTexts. (2023). Grignard Reagents. [Link]

  • Organic Reaction Workup Formulas for Specific Reagents. (n.d.). [Link]

  • TutorChase. (n.d.). How do you prepare a Weinreb amide?. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 3-bromo-4-methoxy-N-methylbenzamide

Executive Summary & Physicochemical Profile This guide addresses the purification of 3-bromo-4-methoxy-N-methylbenzamide , a common intermediate in medicinal chemistry often used for kinase inhibitor synthesis. Compound...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Physicochemical Profile

This guide addresses the purification of 3-bromo-4-methoxy-N-methylbenzamide , a common intermediate in medicinal chemistry often used for kinase inhibitor synthesis.

  • Compound Class: Halogenated Benzamide

  • Predicted LogP: ~2.2 (Lipophilic)

  • Physical State: Typically a white to off-white solid.

  • Key Impurities: 3-bromo-4-methoxybenzoic acid (Starting Material), Methylamine salts, Coupling reagent byproducts (e.g., Tetramethylurea from HBTU/HATU).

Expert Insight: The presence of the N-methyl group reduces the hydrogen bonding network compared to primary benzamides, potentially lowering the melting point and increasing solubility in chlorinated solvents. However, the bromine atom significantly increases lipophilicity and lattice energy, making recrystallization the most efficient purification method for >5g scales.

Module 1: The "Quick Fix" (Aqueous Workup)

Issue: "My crude product is sticky/yellow, or NMR shows residual starting material."

Root Cause: Incomplete removal of the benzoic acid precursor or coupling reagents (EDC, HATU, etc.) during the initial quench. Benzamides are neutral/weakly acidic, allowing us to wash away impurities aggressively.

Standard Operating Procedure (SOP): Three-Stage Wash

Do not skip steps. This protocol relies on pKa differences to separate components.

  • Dissolution: Dissolve crude reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) . Avoid Ether (poor solubility of the brominated product).

  • Acid Wash (Remove Amine): Wash organic layer with 1M HCl (2x).

    • Chemistry: Protonates unreacted methylamine and basic coupling byproducts (DMAP, imidazole), forcing them into the aqueous layer.

  • Base Wash (Remove Acid): Wash organic layer with Saturated NaHCO₃ (2x).

    • Chemistry: Deprotonates residual 3-bromo-4-methoxybenzoic acid (pKa ~4), rendering it water-soluble.

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate.

Workflow Visualization

ExtractionWorkflow Start Crude Reaction Mixture Dissolve Dissolve in EtOAc/DCM Start->Dissolve AcidWash Wash with 1M HCl Dissolve->AcidWash BaseWash Wash with Sat. NaHCO3 AcidWash->BaseWash Organic Layer WasteAcid Aqueous Waste: Methylamine HCl DMAP/HOBt AcidWash->WasteAcid Aq. Layer Dry Dry (Na2SO4) & Concentrate BaseWash->Dry Organic Layer WasteBase Aqueous Waste: 3-bromo-4-methoxybenzoate BaseWash->WasteBase Aq. Layer Final Solid Crude Amide Dry->Final

Figure 1: Differential extraction logic based on pKa values of impurities.

Module 2: Recrystallization (High Purity Protocol)

Issue: "The product is solid but colored, or contains non-ionic impurities."

Expert Insight: Halogenated benzamides crystallize well due to "halogen bonding" and pi-stacking. If your product "oils out" (forms a liquid blob instead of crystals), your solvent system is likely too polar or the concentration is too high.

Solvent Selection Table
Solvent SystemRatio (v/v)SuitabilityNotes
EtOAc / Heptane 1:3 to 1:5Excellent Best for removing non-polar impurities. High recovery.
Ethanol / Water 9:1 to 5:1Good Good for removing polar salts. Risk of oiling out if water is added too fast.
Toluene 100%Moderate Good for very lipophilic analogs. Requires heating to ~90°C.
Step-by-Step Protocol (EtOAc/Heptane)
  • Dissolution: Place crude solid in a flask. Add EtOAc and heat to mild reflux (70°C). Add just enough EtOAc to dissolve the solid completely.

  • Precipitation: Remove from heat. While still warm, slowly add Heptane dropwise until a faint turbidity (cloudiness) persists.

  • Re-dissolve: Add 1-2 drops of EtOAc to clear the solution again.

  • Crystallization: Allow the flask to cool to room temperature undisturbed. Do not stir. Once room temp, move to an ice bath for 1 hour.

  • Filtration: Filter the white needles/prism crystals. Wash with cold 1:5 EtOAc/Heptane.

Module 3: Flash Chromatography (Troubleshooting)

Issue: "I have close-running spots on TLC."

Diagnosis: The 3-bromo and 4-methoxy groups create a distinct electronic push-pull. If you see a spot just below your product, it is likely the des-methyl amide (primary amide) or a hydrolysis byproduct.

  • Stationary Phase: Silica Gel (40-63 µm).

  • Mobile Phase:

    • Standard: 20% -> 60% EtOAc in Hexanes.

    • High Resolution: DCM / MeOH (98:2 to 95:5).

  • TLC Visualization: UV (254 nm) is strong due to the benzamide chromophore.

Rf Prediction (in 50% EtOAc/Hex):

  • Product: ~0.4 - 0.5

  • Impurity (Acid): ~0.1 (streaks)

  • Impurity (Non-polar dimers): ~0.8

FAQ & Troubleshooting

Q1: My product turned pink/red during drying. Is it ruined?

A: Likely not. This is common with electron-rich aromatics (methoxy group) and is often due to trace oxidation of minor phenol impurities or residual aniline if the synthesis route varied.

  • Fix: Perform a filtration through a short pad of silica using DCM, or recrystallize with a pinch of activated charcoal.

Q2: I obtained an oil that refuses to solidify.

A: This is "Oiling Out." It happens when the melting point is depressed by impurities.[1]

  • Fix:

    • Dissolve the oil in a small amount of DCM.

    • Evaporate strictly to dryness (high vacuum) to remove trapped solvent.

    • Scratch the flask walls with a glass rod while adding a seed crystal (if available) or a drop of Hexane.

    • Sonication can sometimes induce nucleation.

Q3: The yield is lower than expected (<50%).

A: Check your aqueous waste streams.

  • Cause: If the pH of the base wash was too high (e.g., NaOH instead of NaHCO₃), you might have deprotonated the amide nitrogen (though pKa is high, >15, it can happen with strong bases) or hydrolyzed the amide bond.

  • Prevention: Stick to Bicarbonate for washes.

References

  • Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989 . (General reference for amide purification and recrystallization techniques).

  • Armarego, W.L.F.; Chai, C.L.L. Purification of Laboratory Chemicals, 7th Ed. Butterworth-Heinemann, 2013 . (Standard reference for solvent selection and purification of specific organic classes).

  • BenchChem Technical Support. Purification of Benzamide Derivatives: Recrystallization Protocols. Accessed Feb 2026.[2] (Source of solvent system optimization for substituted benzamides).

  • Montalbetti, C.A.G.N.; Falque, V. "Amide bond formation and peptide coupling". Tetrahedron, 2005 , 61(46), 10827-10852. (Mechanistic insight into impurities formed during coupling).

Sources

Reference Data & Comparative Studies

Validation

The Structural Context: Understanding Substituent Effects

An In-Depth Technical Guide to the 13C NMR Spectroscopy of 3-bromo-4-methoxy-N-methylbenzamide: A Comparative Analysis For researchers and professionals in drug development and chemical synthesis, nuclear magnetic resona...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the 13C NMR Spectroscopy of 3-bromo-4-methoxy-N-methylbenzamide: A Comparative Analysis

For researchers and professionals in drug development and chemical synthesis, nuclear magnetic resonance (NMR) spectroscopy is an indispensable tool for structural elucidation. This guide provides a detailed analysis of the expected 13C NMR spectrum of 3-bromo-4-methoxy-N-methylbenzamide, a substituted benzamide of interest in medicinal chemistry. In the absence of direct experimental data in the public domain[1], this guide offers a robust, predicted spectrum based on established principles of NMR spectroscopy and comparative data from structurally related analogs. This approach not only provides a reliable reference for the characterization of this specific molecule but also illustrates a practical methodology for spectral interpretation when reference spectra are unavailable.

The chemical shifts in a 13C NMR spectrum are highly sensitive to the electronic environment of each carbon atom.[2][3] In 3-bromo-4-methoxy-N-methylbenzamide, the aromatic ring is substituted with a bromine atom, a methoxy group, and an N-methylcarboxamide group. Each of these substituents exerts distinct electronic effects that influence the resonance of the aromatic carbons.

  • The Methoxy Group (-OCH3): This is a strong electron-donating group through resonance, which increases the electron density at the ortho and para positions, causing an upfield shift (lower ppm) for these carbons. The carbon directly attached to the oxygen (ipso-carbon) will be shifted downfield.

  • The Bromine Atom (-Br): As a halogen, bromine is an electron-withdrawing group via induction but a weak electron-donating group through resonance. It also exhibits a "heavy atom effect," which can cause an upfield shift for the ipso-carbon to which it is attached.[4]

  • The N-methylcarboxamide Group (-CONHCH3): This group is electron-withdrawing due to the carbonyl moiety, which deshields the ipso-carbon. The carbonyl carbon itself has a characteristic downfield chemical shift.[5]

Predicted 13C NMR Chemical Shifts for 3-bromo-4-methoxy-N-methylbenzamide

The following table presents the predicted 13C NMR chemical shifts for 3-bromo-4-methoxy-N-methylbenzamide. These predictions are derived from established substituent effects and comparison with the experimental data of related compounds.

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C=O166-169Typical range for a benzamide carbonyl carbon.[5]
C1132-135Deshielded due to the attached electron-withdrawing amide group.
C2128-131Influenced by the amide group and the methoxy group.
C3112-115Shielded by the heavy atom effect of the attached bromine.[4]
C4155-158Strongly deshielded by the directly attached electron-donating methoxy group.
C5110-113Shielded due to the electron-donating effect of the methoxy group at the ortho position.
C6125-128Influenced by the amide group and bromine atom.
N-CH326-28Typical range for an N-methyl group in an amide.[6]
O-CH355-57Typical range for a methoxy group on an aromatic ring.[6]

Comparative Analysis with Structurally Related Compounds

To validate the predicted chemical shifts, a comparison with experimentally determined 13C NMR data of similar molecules is invaluable. The following table summarizes such data.

CompoundC=O (ppm)Aromatic Carbons (ppm)N-CH3 (ppm)O-CH3 (ppm)Reference
4-methoxy-N-methylbenzamide 167.9113.8, 127.1, 128.8, 162.226.955.5[6]
N-methylbenzamide Not specifiedNot specifiedNot specified-[7]
4-methoxybenzoic acid Not specifiedNot specified-Not specified[8]
3-bromo-4-methyl-benzoic acid Not specifiedNot specified--[9][10]

The data for 4-methoxy-N-methylbenzamide provides a strong foundation for our predictions. The introduction of a bromine atom at the C3 position is expected to primarily affect the chemical shifts of C2, C3, and C4, as reflected in our predicted values.

Experimental Protocol for 13C NMR Data Acquisition

For researchers aiming to acquire experimental data for 3-bromo-4-methoxy-N-methylbenzamide or related compounds, the following protocol is recommended.[5]

  • Sample Preparation:

    • Dissolve 10-20 mg of the benzamide sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).

    • Ensure the sample is fully dissolved to obtain a homogeneous solution.

    • Transfer the solution to a standard 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.

    • Tune and match the 13C probe.

    • Lock the spectrometer to the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • Acquire a standard proton-decoupled 13C NMR spectrum.

    • Typical parameters include a spectral width of 0-220 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more, depending on sample concentration), and a relaxation delay of 2-5 seconds.

Visualizing the Structure and Assignments

The following diagram illustrates the structure of 3-bromo-4-methoxy-N-methylbenzamide with the carbon atoms numbered for clear correlation with the NMR data.

Caption: Structure of 3-bromo-4-methoxy-N-methylbenzamide with carbon numbering.

Conclusion

References

  • BenchChem. (2025). Application Note: 1H and 13C NMR Characterization of Benzamides for Pharmaceutical Research and Development. Benchchem.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • PubChem. (n.d.). 4-methoxy-N-methylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). N-Methylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information Hydrogenation of Amides Catalyzed by Combined Catalytic System of Ru Complex with Zinc Salt. Royal Society of Chemistry.
  • SpectraBase. (n.d.). 3-Bromo-4-methyl-benzoic acid. Wiley. Retrieved from [Link]

  • SpectraBase. (n.d.). N-Methylbenzamide. Wiley. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-bromo-4-methoxy-n-methylbenzamide (C9H10BrNO2). Université du Luxembourg. Retrieved from [Link]

  • Stack Exchange. (2018, January 10). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Chemistry Stack Exchange. Retrieved from [Link]

  • Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Oregon State University. Retrieved from [Link]

  • University of Wisconsin. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • PubChem. (n.d.). 3-bromo-4-methylbenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to Purity Analysis Standards for Benzamide Research Chemicals

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and drug development, the integrity of starting materials and intermediates is paramount. Benzamide, a foundatio...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and drug development, the integrity of starting materials and intermediates is paramount. Benzamide, a foundational structural motif in a multitude of pharmacologically active compounds, is a research chemical whose purity can significantly impact the validity and reproducibility of experimental outcomes. This guide, crafted from the perspective of a Senior Application Scientist, provides an in-depth comparison of the primary analytical methodologies for assessing the purity of benzamide.

While a specific monograph for benzamide as a standalone drug substance is not found in the major pharmacopoeias such as the United States Pharmacopeia (USP), European Pharmacopoeia (Ph. Eur.), or Japanese Pharmacopoeia (JP), the principles of quality control and impurity analysis are well-defined within their general chapters. This guide will, therefore, ground its recommendations in these authoritative frameworks, offering a practical approach to ensuring the quality of benzamide for research purposes.

The Pharmacopoeial Framework for Purity Assessment

The absence of a dedicated monograph for benzamide does not imply a lack of standards. Instead, it necessitates a reliance on the general principles of purity determination as outlined in key pharmacopoeial chapters. These include the USP General Chapter <1086> Impurities in Drug Substances and Drug Products and the European Pharmacopoeia's General Chapter 5.10. Control of Impurities in Substances for Pharmaceutical Use.[1][2][3][4][5] These chapters establish a rational basis for the control of organic and inorganic impurities and residual solvents.

A critical aspect of these guidelines is the concept of thresholds for impurities:

  • Reporting Threshold: The level at which an impurity must be reported.

  • Identification Threshold: The level at which the structure of an impurity must be determined.

  • Qualification Threshold: The level at which an impurity must be assessed for its biological safety.

For research chemicals, while not subject to the same stringent regulatory scrutiny as active pharmaceutical ingredients (APIs) in marketed drugs, adhering to these principles ensures a high degree of quality and minimizes the risk of erroneous research findings due to impurities.

Comparative Analysis of Key Analytical Methodologies

The selection of an analytical technique for purity assessment is a critical decision, contingent on the specific requirements of the analysis, including the nature of potential impurities, the desired level of sensitivity, and the need for quantitative accuracy. The three most powerful and commonly employed techniques for the purity analysis of benzamide are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis, prized for its versatility and robustness in separating and quantifying a wide range of compounds.

  • Principle: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For benzamide, a non-volatile and thermally stable compound, reverse-phase HPLC with ultraviolet (UV) detection is the most common approach.

  • Advantages: It is highly suitable for routine quality control, offering excellent resolution and sensitivity for detecting and quantifying non-volatile impurities.

  • Limitations: As a secondary technique, accurate quantification by HPLC relies on the availability of a certified reference standard of benzamide. Furthermore, impurities that lack a UV chromophore may go undetected.

  • Causality in Experimental Choices: The choice of a C18 column is based on its hydrophobicity, which provides good retention and separation of the moderately polar benzamide molecule from both more polar and less polar impurities. The mobile phase, typically a mixture of acetonitrile and water, is optimized to achieve a balance between resolution and analysis time.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.

  • Principle: GC separates compounds based on their volatility and interaction with a stationary phase within a capillary column. The separated components then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing both identification and quantification.[6]

  • Advantages: GC-MS offers exceptional sensitivity and specificity, making it ideal for identifying and quantifying trace volatile impurities, such as residual solvents from the synthesis process. The mass spectrum provides a unique fingerprint for each compound, aiding in the structural elucidation of unknown impurities.[6]

  • Limitations: Benzamide itself has limited volatility, which can make direct analysis by GC challenging without derivatization to increase its volatility. This additional sample preparation step can introduce variability. There is also a risk of thermal degradation of labile impurities in the hot injector port.

  • Applicability: For benzamide, GC-MS is most valuable for profiling volatile and semi-volatile process-related impurities and residual solvents that may not be amenable to HPLC analysis.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR has emerged as a primary analytical method for the accurate determination of purity without the need for a specific reference standard of the analyte.

  • Principle: The intensity of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[7] By co-dissolving a known mass of a certified internal standard with a known mass of the benzamide sample, the purity of the benzamide can be calculated directly from the integral ratios of their respective signals in the ¹H NMR spectrum.

  • Advantages: qNMR is a primary ratio method, meaning it can provide a direct measurement of purity with traceability to the International System of Units (SI).[8] It is non-destructive and provides structural information that can aid in the simultaneous identification of impurities.

  • Limitations: The sensitivity of qNMR is generally lower than that of chromatographic techniques, making it less suitable for the detection of trace-level impurities. Signal overlap between the analyte and impurities can also complicate quantification.

  • Role as a "Gold Standard": Due to its high precision and accuracy, qNMR is often used to certify the purity of reference standards that are subsequently used for quantification in other methods like HPLC.

Quantitative Data Summary: A Head-to-Head Comparison

The following table provides a comparative overview of the typical performance characteristics of HPLC, GC-MS, and qNMR for the purity analysis of benzamide.

Performance ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Purity Assay Relative (requires analyte-specific reference standard)Relative (requires analyte-specific reference standard)Absolute (primary ratio method with internal standard)
Limit of Detection (LOD) ~0.01 - 0.1%~0.001 - 0.01% (for volatile impurities)~0.1%
Limit of Quantification (LOQ) ~0.03 - 0.3%~0.003 - 0.03% (for volatile impurities)~0.3%
Precision (%RSD) < 2%< 5%< 1%
Accuracy (% Recovery) 98 - 102%95 - 105%99 - 101%
Analysis Time per Sample 15 - 30 minutes20 - 45 minutes (plus derivatization time)10 - 20 minutes
Sample Consumption Low (µg to mg)Low (µg to mg)Moderate (mg)
Impurity Identification Limited to retention time comparison with standardsExcellent (via mass spectral library matching)Good (via chemical shifts and coupling patterns)

Experimental Protocols

The following protocols are provided as validated starting points for the purity analysis of benzamide research chemicals.

Protocol 1: Validated RP-HPLC Method for Benzamide Purity Determination

This method is designed for the routine quality control and purity assessment of benzamide.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 225 nm.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

  • Solution Preparation:

    • Diluent: Mobile phase.

    • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of a certified benzamide reference standard and dissolve it in a 25 mL volumetric flask with the diluent.

    • Sample Solution (1 mg/mL): Accurately weigh approximately 25 mg of the benzamide sample and dissolve it in a 25 mL volumetric flask with the diluent.

  • Analysis:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject the diluent (blank) to ensure no interfering peaks are present.

    • Inject the standard solution in replicate (e.g., n=5) to verify system suitability (e.g., retention time reproducibility, peak area precision).

    • Inject the sample solution.

    • Calculate the purity of the benzamide sample by comparing the peak area of the main peak in the sample chromatogram to the peak area of the standard solution, accounting for the respective concentrations. Impurities can be quantified as a percentage of the total peak area.

Protocol 2: GC-MS Method for Impurity Profiling of Benzamide

This protocol is suitable for identifying and quantifying volatile and semi-volatile impurities in a benzamide sample.

  • Instrumentation and Conditions:

    • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

    • Column: A mid-polarity capillary column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

    • Mass Spectrometer Parameters:

      • Ionization Mode: Electron Impact (EI) at 70 eV.

      • Scan Range: 40-400 amu.

      • Ion Source Temperature: 230 °C.

  • Sample Preparation:

    • Dissolve a known amount of the benzamide sample in a suitable solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.

    • If derivatization is required to improve the volatility of potential impurities, a suitable silylating agent (e.g., BSTFA) can be used.

  • Analysis:

    • Inject 1 µL of the sample solution into the GC-MS system.

    • Identify the benzamide peak and any impurity peaks by their retention times and mass spectra.

    • Compare the mass spectra of the impurity peaks to a spectral library (e.g., NIST) for identification.

    • Quantify impurities based on their peak areas relative to the benzamide peak or an internal standard.

Protocol 3: qNMR for Absolute Purity Determination of Benzamide

This protocol provides a method for determining the absolute purity of a benzamide sample using an internal standard.

  • Materials:

    • Benzamide sample.

    • Certified internal standard (e.g., maleic acid, purity ≥ 99.5%). The internal standard should have at least one signal that is well-resolved from the benzamide signals.

    • Deuterated solvent (e.g., DMSO-d₆) that dissolves both the sample and the internal standard.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the benzamide sample into a vial.

    • Accurately weigh approximately 5-10 mg of the certified internal standard into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.

    • Transfer the solution to a clean, dry NMR tube.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest for both benzamide and the internal standard to allow for full relaxation of the protons between scans.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Calculation:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal for benzamide (e.g., the aromatic protons) and a well-resolved signal for the internal standard.

    • Calculate the purity of the benzamide sample using the following formula:

    Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (M_sample / W_sample) * (W_IS / M_IS) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • W = Weight

    • P = Purity of the internal standard

    • sample = Benzamide

    • IS = Internal Standard

Visualization of Workflows

The following diagrams illustrate key workflows in the synthesis and purity assessment of benzamide.

cluster_synthesis Benzamide Synthesis cluster_purification Purification Starting Materials Starting Materials Reaction Reaction Starting Materials->Reaction Amination Workup Workup Reaction->Workup Quenching & Extraction Crude Benzamide Crude Benzamide Workup->Crude Benzamide Recrystallization Recrystallization Crude Benzamide->Recrystallization Filtration & Drying Filtration & Drying Recrystallization->Filtration & Drying Pure Benzamide Pure Benzamide Filtration & Drying->Pure Benzamide

Caption: General experimental workflow for benzamide synthesis and purification.

Synthesized Benzamide Synthesized Benzamide Initial Purity Screen (TLC/HPLC) Initial Purity Screen (TLC/HPLC) Synthesized Benzamide->Initial Purity Screen (TLC/HPLC) Purity > 98%? Purity > 98%? Initial Purity Screen (TLC/HPLC)->Purity > 98%? Detailed Purity Analysis Detailed Purity Analysis Purity > 98%?->Detailed Purity Analysis Yes Further Purification Further Purification Purity > 98%?->Further Purification No HPLC_Analysis HPLC Purity & Impurity Profile Detailed Purity Analysis->HPLC_Analysis GCMS_Analysis GC-MS for Volatile Impurities Detailed Purity Analysis->GCMS_Analysis qNMR_Analysis qNMR for Absolute Purity Detailed Purity Analysis->qNMR_Analysis Final Purity Report Final Purity Report HPLC_Analysis->Final Purity Report GCMS_Analysis->Final Purity Report qNMR_Analysis->Final Purity Report

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-bromo-4-methoxy-N-methylbenzamide

Executive Safety Summary 3-Bromo-4-methoxy-N-methylbenzamide (CAS: 337536-21-7) is a halogenated benzamide derivative commonly used as an intermediate in medicinal chemistry. While comprehensive toxicological data for th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

3-Bromo-4-methoxy-N-methylbenzamide (CAS: 337536-21-7) is a halogenated benzamide derivative commonly used as an intermediate in medicinal chemistry. While comprehensive toxicological data for this specific isomer is often limited in public databases, its structural analogs (brominated benzamides) are universally classified as Irritants (Skin/Eye/Respiratory) and Acute Toxins (Oral) .

Core Directive: Treat this compound as a Hazardous Irritant and Potential Sensitizer . Strict adherence to the "As Low As Reasonably Achievable" (ALARA) principle is required to prevent mucous membrane inflammation and dermal absorption.

Hazard Identification & Risk Assessment

Based on GHS classifications of structural analogs (e.g., 3-bromo-4-methoxybenzonitrile).

Hazard ClassH-CodeRisk Description
Acute Toxicity (Oral) H302 Harmful if swallowed.[1] Systemic absorption may cause nausea or gastric distress.
Skin Irritation H315 Causes skin irritation.[1][2] Prolonged contact may lead to dermatitis.
Eye Irritation H319 Causes serious eye irritation.[1] Dust can cause mechanical and chemical corneal injury.
STOT - Single Exp. H335 May cause respiratory irritation.[1] Inhalation of dust/aerosol damages upper respiratory tract.

Personal Protective Equipment (PPE) Matrix

Standard Laboratory Scale (<10g)

Protection ZoneRequired EquipmentTechnical Justification
Eye/Face Chemical Splash Goggles (ANSI Z87.1)Safety glasses are insufficient for fine powders. Goggles seal against airborne dust and accidental splashes during dissolution.
Hand (Primary) Nitrile Gloves (Min. 0.11 mm / 4 mil)Nitrile provides excellent resistance to solid amides. Inspect for micro-tears before use.
Hand (Secondary) Double-Gloving Required when dissolving in penetrative solvents (e.g., DCM, DMF). The outer glove protects against the solvent carrier.[3]
Body Lab Coat (Poly/Cotton) + Long Sleeves Prevents accumulation of dust on street clothes. Ensure cuffs are tucked under glove gauntlets.
Respiratory Fume Hood (Face Velocity > 0.5 m/s)Mandatory. Do not handle open containers on an open bench. If hood is unavailable, use N95/P100 respirator.

Operational Protocols

A. Weighing & Transfer (Solid State)

The highest risk of exposure occurs during the handling of the dry powder due to electrostatic suspension.

  • Engineering Control: All weighing must be performed inside a certified chemical fume hood. If the balance is external, use a tarred closed vessel for transfer.

  • Static Mitigation: Use an anti-static gun or ionizer if the powder is "flyaway."

  • Transfer Logic:

    • Tare the receiving vial with its cap.

    • Add solid.[4]

    • Cap the vial before removing it from the hood.

    • Wipe the exterior of the vial with a damp Kimwipe (solvent-appropriate) to remove invisible dust residues.

B. Reaction Setup (Solution State)

Once dissolved, the permeation risk shifts to the solvent carrier.

  • Solvent Selection: When using carriers like Dimethylformamide (DMF) or Dichloromethane (DCM), assume the compound will penetrate gloves at the rate of the solvent.

  • Temperature Control: If heating is required, use a reflux condenser and ensure the system is under a slight negative pressure (nitrogen line) or vented into the hood.

  • Sharps Safety: Avoid using needles for transfer if possible. Use positive-displacement pipettes to prevent aerosol generation.

Visualization: PPE Decision Logic

PPE_Decision_Tree Start Start: Handling 3-bromo-4-methoxy-N-methylbenzamide State Physical State? Start->State Solid Solid (Powder) State->Solid Liquid Solution (Dissolved) State->Liquid Qty_Solid Quantity? Solid->Qty_Solid Solvent_Type Solvent Type? Liquid->Solvent_Type Small_Solid < 10 grams Qty_Solid->Small_Solid Large_Solid > 10 grams Qty_Solid->Large_Solid PPE_Std Standard PPE: Nitrile Gloves + Goggles + Fume Hood Small_Solid->PPE_Std PPE_High Enhanced PPE: Double Nitrile + N95/P100 + Tyvek Sleeves Large_Solid->PPE_High Benign Ethanol/Water Solvent_Type->Benign Aggressive DCM/DMF/DMSO Solvent_Type->Aggressive PPE_Liq_Std Standard PPE: Splash Goggles + Nitrile Benign->PPE_Liq_Std PPE_Liq_High Barrier PPE: Silver Shield/Laminate Gloves OR Double Nitrile (Change <15m) Aggressive->PPE_Liq_High

Figure 1: Decision logic for selecting appropriate PPE based on physical state and solvent carrier risks.

Emergency Response & Spill Management

A. Minor Spill (Solid Powder)
  • Alert: Notify nearby personnel.

  • Isolate: Do not attempt to blow dust away.

  • Clean:

    • Cover the spill with a wet paper towel (water or ethanol) to prevent dust generation.

    • Wipe inward from the periphery to the center.

    • Place waste in a sealed bag labeled "Hazardous Waste: Solid."

  • Decontaminate: Wash the surface with soap and water.[2][5]

B. Exposure First Aid
  • Eye Contact: Flush immediately with water for 15 minutes.[1][2][6][7][8] Lift eyelids to ensure irrigation. Seek medical attention.

  • Skin Contact: Remove contaminated clothing.[1][2][7][8] Wash skin with soap and copious water.[1][2][5][6] Do not use solvents (ethanol/acetone) on skin, as they enhance absorption.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, provide oxygen (trained personnel only).

Visualization: Spill Response Workflow

Spill_Response Alert 1. Alert & Isolate Assess 2. Assess Type Alert->Assess Powder Powder Spill Assess->Powder Liquid Solution Spill Assess->Liquid Wet_Method 3. Wet Method: Cover with damp towel to suppress dust Powder->Wet_Method Absorb 3. Absorb: Use vermiculite or chem-pad Liquid->Absorb Collect 4. Collect: Seal in HazWaste bag Wet_Method->Collect Absorb->Collect Decon 5. Decon Surface: Soap & Water Wash Collect->Decon

Figure 2: Step-by-step workflow for safely managing laboratory spills of 3-bromo-4-methoxy-N-methylbenzamide.

Disposal & Logistics

  • Waste Stream: Classify as Halogenated Organic Waste . Do not mix with non-halogenated solvents if your facility separates them (cost-saving measure).

  • Container: High-density polyethylene (HDPE) or glass.

  • Labeling: Must explicitly state "Contains Halogens" and "Irritant."

References

  • PubChem. (n.d.). Compound Summary: 3-bromo-4-methoxy-N-methylbenzamide.[9] National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[10] Laboratory Safety Guidance. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-bromo-4-methoxy-N-methylbenzamide
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Reactant of Route 2
3-bromo-4-methoxy-N-methylbenzamide
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